1-ethyl-4-nitro-1H-pyrazol-3-ol
Description
Structure
3D Structure
Properties
IUPAC Name |
2-ethyl-4-nitro-1H-pyrazol-5-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H7N3O3/c1-2-7-3-4(8(10)11)5(9)6-7/h3H,2H2,1H3,(H,6,9) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IGDCRLWHDIFIPE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C=C(C(=O)N1)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H7N3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
157.13 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
Mechanistic Insight: Solvation-Dependent Tautomerism of 1-Ethyl-4-nitro-1H-pyrazol-3-ol
Topic: Tautomeric Equilibrium of 1-Ethyl-4-nitro-1H-pyrazol-3-ol in Solution Content Type: Technical Whitepaper / Methodological Guide Audience: Medicinal Chemists, Structural Biologists, and Analytical Scientists.
Executive Summary
The structural integrity of pyrazole-based pharmacophores is frequently complicated by prototropic tautomerism.[1] For This compound , this equilibrium is not merely a structural curiosity but a critical determinant of lipophilicity (
This guide provides a rigorous technical analysis of the tautomeric equilibrium of this specific scaffold. Unlike unsubstituted pyrazoles which exhibit annular tautomerism (N1-H
Theoretical Framework: The Tautomeric Landscape
The molecule exists primarily in a dynamic equilibrium between two distinct species. Understanding the electronic distribution of these forms is a prerequisite for accurate spectral assignment and docking studies.
The Species
-
Tautomer A (The Enol / OH-form): this compound.
-
Characteristics: Fully aromatic pyrazole ring. The hydroxyl proton acts as a hydrogen bond donor (HBD), while N2 acts as a hydrogen bond acceptor (HBA).
-
Prevalence: Typically favored in the gas phase and non-polar solvents (e.g.,
) where aromatic stabilization energy dominates.
-
-
Tautomer B (The Keto / NH-form): 1-ethyl-4-nitro-1,2-dihydro-3H-pyrazol-3-one.
-
Characteristics: Loss of aromaticity in the traditional sense. The proton resides on N2. The C3 position becomes a carbonyl (
). -
Stabilization: The strong dipole moment is stabilized by polar solvents (e.g., DMSO, Water).[1] The nitro group at C4 stabilizes the adjacent carbanion-like character through resonance.
-
The "Invisible" CH-Form
A third theoretical tautomer exists where the proton resides on C4 (the CH-form). However, due to the strong electron-withdrawing nature of the 4-nitro group and the loss of conjugation, this form is thermodynamically inaccessible in standard conditions and can be neglected in solution-state analysis.
Visualization of the Equilibrium
The following diagram illustrates the proton transfer pathway and the solvent-mediated transition.
Caption: Solvent-dependent prototropic shift between the aromatic enol form and the dipolar keto form.
Experimental Methodology
To unambiguously determine the tautomeric ratio (
Protocol A: Comparative NMR Spectroscopy
NMR is the gold standard for distinguishing these tautomers. The chemical shift of the carbon atoms adjacent to the nitrogen (C3 and C5) and the nitrogen nuclei themselves (
Step-by-Step Workflow:
-
Sample Preparation: Dissolve 10 mg of the analyte in 0.6 mL of solvent.
-
Sample 1:
(Non-polar reference). -
Sample 2: DMSO-
(Polar aprotic reference). -
Sample 3: Acetone-
(Intermediate polarity).
-
-
Acquisition:
-
Acquire
NMR (32 scans) to observe labile protons. -
Acquire
NMR (1024 scans) for carbonyl vs. C-OH discrimination. -
Critical Step: Acquire
HMBC to locate N2.
-
-
Analysis Criteria:
| Feature | Tautomer A (Enol/OH) | Tautomer B (Keto/NH) |
| Broad singlet > 10 ppm (OH) | Broad singlet ~11-13 ppm (NH) | |
| Pyridine-like ( | Pyrrole-like ( | |
| Coupling ( | Larger | Smaller |
*Note:
Protocol B: UV-Vis Solvatochromism
The 4-nitro group acts as an internal chromophore. The conjugation length changes between the aromatic enol and the cross-conjugated keto form, resulting in a measurable bathochromic shift.
-
Stock Solution: Prepare
M solution in dry THF. -
Titration: Aliquot into cuvettes containing solvents of increasing dielectric constant (
): Toluene THF Methanol Water. -
Observation:
-
Enol Dominance:
typically around 280-300 nm. -
Keto/Anion Dominance:
shifts to 320-350 nm (yellowing) due to push-pull resonance between the N2-H lone pair and the C4-Nitro group.
-
Data Synthesis & Interpretation
Based on the behavior of structural analogs (e.g., 1-phenyl-4-nitropyrazol-3-ol) documented in the literature, the following behavior is established for the 1-ethyl-4-nitro derivative.
Solvent Effects[2][3]
-
In Chloroform (
): The equilibrium heavily favors Tautomer A (Enol) . The molecule often forms intermolecular hydrogen-bonded dimers (OH N2) rather than tautomerizing to the keto form. -
In DMSO: The equilibrium is complex. While DMSO is a hydrogen-bond acceptor, it disrupts the enol-dimers. The high dielectric constant stabilizes the larger dipole of Tautomer B (Keto) . However, for 4-nitro derivatives, the acidity is high (
). In "wet" DMSO or basic buffers, the species may deprotonate entirely to the Pyrazolate Anion , which is chemically distinct from the neutral tautomers.
The "4-Nitro" Effect
The nitro group is the driver of this system's unique properties.
-
Acidity Enhancement: The electron-withdrawing nature makes the O-H bond significantly more acidic than in unsubstituted pyrazolones.
-
Resonance Stabilization: In the Keto form, the negative charge density on the ring carbon is delocalized into the nitro group, stabilizing the structure significantly more than in non-nitro analogs.
Computational Validation (DFT Workflow)
To confirm experimental observations, Density Functional Theory (DFT) calculations should be employed.
Caption: Standard computational workflow for predicting tautomeric ratios.
Expected DFT Results:
- : Enol is more stable by ~3-5 kcal/mol.
- : Gap narrows; Keto form becomes accessible or isoenergetic.
Implications for Drug Discovery[1][2]
For researchers incorporating this scaffold into a drug candidate:
-
Docking Simulations: Do not dock only one tautomer. You must generate 3D conformers for both the Enol and Keto forms. The protein environment (hydrophobic pocket vs. polar cleft) will select the preferred tautomer, often shifting the equilibrium locally.
-
Bioisosterism: The 1-ethyl-4-nitro-pyrazol-3-ol core is a bioisostere for carboxylic acids and tetrazoles due to its acidity and planar geometry.
-
Permeability: The neutral Enol form is responsible for passive membrane diffusion. If the Keto form is too stable in water, membrane permeability (
) may be lower than predicted by algorithms that assume the aromatic form.
References
-
Alkorta, I., & Elguero, J. (2025). Tautomerism of Pyrazoles: A Review. ResearchGate.[1][2]
-
Claramunt, R. M., et al. (2018). On the Tautomerism of N-Substituted Pyrazolones: 1,2-Dihydro-3H-pyrazol-3-ones versus 1H-Pyrazol-3-ols.[3][4][5] MDPI Molecules.
-
Holzer, W., et al. (2011). Reactions and Tautomeric Behavior of 1-(2-Pyridinyl)-1H-pyrazol-5-ols. Heterocycles.[4][6][7][8]
-
Walsh Medical Media. (2024). Exploring Solvation Effects on Tautomerism: Innovative Experimental Techniques.
-
Jasiński, R. (2019). Annular Tautomerism of 3(5)-Disubstituted-1H-pyrazoles with Ester and Amide Groups.[1] NCBI PMC.[1]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
- 5. researchgate.net [researchgate.net]
- 6. connectjournals.com [connectjournals.com]
- 7. analyticalsciencejournals.onlinelibrary.wiley.com [analyticalsciencejournals.onlinelibrary.wiley.com]
- 8. researchgate.net [researchgate.net]
Thermodynamic Stability of Nitro-Substituted Pyrazol-3-ols: A Technical Guide
Abstract
This technical guide provides a comprehensive analysis of the thermodynamic stability of nitro-substituted pyrazol-3-ols, a class of heterocyclic compounds with significant applications in high-energy density materials (HEDMs) and pharmaceutical bioisosteres. We examine the critical interplay between annular tautomerism (3-hydroxy vs. 3-oxo) and nitro-group positioning, which dictates both the enthalpy of formation and thermal decomposition thresholds. Detailed experimental protocols for synthesis, thermal characterization (DSC/TGA), and computational validation (DFT) are provided to ensure reproducible assessment of these energetic scaffolds.
Introduction: The Pyrazole Scaffold and Nitro-Functionalization[1]
The pyrazole ring is a five-membered heterocycle characterized by high thermal stability due to its aromaticity (
-
Aromatic Stabilization: The drive to maintain the aromatic
-pyrazol-3-ol tautomer. -
Substituent Effects: The nitro group’s strong inductive (
) and mesomeric ( ) effects, which increase the acidity of the ring protons and influence the preferred tautomeric state.
Understanding these factors is essential for designing compounds that balance high energy content (positive heat of formation) with safety (high decomposition temperature).
Thermodynamic Principles
Tautomeric Equilibrium
Pyrazol-3-ols exhibit prototropic tautomerism, existing in equilibrium between the enol form (
-
Unsubstituted State: In the solid state and nonpolar solvents (
), the OH-form predominates, often stabilized by intermolecular hydrogen bonded dimers [1]. -
Nitro-Substitution Effect: A nitro group at position 4 (4-nitro) significantly increases the acidity of the
proton. While it withdraws electron density, stabilizing the anionic conjugate base, it also influences the neutral tautomer preference.-
Intramolecular H-Bonding: In 4-nitropyrazol-3-ols, a weak intramolecular hydrogen bond can form between the hydroxyl proton and the nitro oxygen, further stabilizing the OH-form over the keto form in the gas phase and non-polar media.
-
Solvent Influence:[1][2][3][4] In highly polar aprotic solvents (e.g., DMSO), the equilibrium may shift or the compound may exist as a monomer rather than a dimer [1].
-
Thermal Decomposition & Enthalpy
Nitro-substituted pyrazoles are generally characterized by high decomposition temperatures (
-
4-Nitropyrazole (4-NP):
, [2]. -
3,4-Dinitropyrazole (3,4-DNP):
, [3]. -
Mechanism: Thermal decomposition typically initiates with the rupture of the
bond or ring cleavage, often releasing and . The presence of the hydroxyl group can introduce lower-energy decomposition pathways via dehydration or ketene formation if the keto-tautomer becomes accessible at high temperatures.
Visualization of Tautomeric Pathways
The following diagram illustrates the tautomeric equilibrium and the stabilization provided by the nitro group.
Caption: Tautomeric equilibrium of 4-nitropyrazol-3-ol. The nitro group stabilizes the enol form via intramolecular interactions, while intermolecular H-bonding dominates in the solid state.
Experimental Protocols
Synthesis of 4-Nitropyrazol-3-ol
This protocol ensures high purity, essential for accurate thermodynamic characterization. It utilizes a nitration-hydrolysis sequence or direct nitration of the pyrazolone.[5]
Reagents:
-
Pyrazol-3-one (or 3-hydroxypyrazole)
-
Fuming Nitric Acid (
, 98%)ngcontent-ng-c1989010908="" _nghost-ng-c2193002942="" class="inline ng-star-inserted"> -
Sulfuric Acid (
, conc.) or Acetic Anhydride ( ) for milder conditions.
Step-by-Step Methodology:
-
Preparation: Cool 10 mL of concentrated
to in a round-bottom flask. -
Dissolution: Slowly add 1.0 g (11.9 mmol) of pyrazol-3-one with stirring, maintaining temperature
. -
Nitration: Dropwise add a mixture of fuming
(1.5 eq) and conc. over 30 minutes.-
Note: Control exotherm carefully. A sudden temp spike indicates potential runaway nitration.
-
-
Reaction: Allow the mixture to warm to room temperature and stir for 2 hours. Then heat to
for 1 hour to ensure completion (monitored by TLC). -
Quenching: Pour the reaction mixture onto 100 g of crushed ice. The product typically precipitates as a pale yellow solid.
-
Purification: Filter the solid, wash with cold water (
) to remove acid traces. Recrystallize from water/ethanol (1:1) to obtain analytical grade 4-nitropyrazol-3-ol. -
Validation: Confirm structure via
NMR (DMSO- ) looking for the downfield shift of the ring proton and loss of the C4 proton signal.
Thermal Stability Assessment (DSC/TGA)
To determine the Enthalpy of Decomposition (
Equipment: Differential Scanning Calorimeter (e.g., Mettler Toledo DSC 3+). Protocol:
-
Calibration: Calibrate instrument with Indium (
) and Zinc standards. -
Sample Prep: Weigh 1.0–2.0 mg of dried sample into an aluminum pan. Caution: For potentially energetic nitropyrazoles, use high-pressure gold-plated pans or pinhole pans to prevent rupture.
-
Run: Heat from
to at a rate of (standard) and (to assess kinetics). -
Analysis:
-
Identify
(endothermic peak). -
Identify
(start of exothermic decomposition). -
Integrate the exothermic peak to calculate
(J/g).
-
Computational Verification (DFT)
Thermodynamic stability is often validated by calculating the Heat of Formation (HOF) and tautomer energy differences.
Workflow:
-
Software: Gaussian 16 or ORCA.
-
Method: DFT B3LYP/6-311++G(d,p).
-
Calculations:
-
Optimize geometries for both 3-ol and 3-one tautomers.
-
Perform frequency analysis to ensure true minima (no imaginary frequencies).
-
Calculate Zero-Point Energy (ZPE) corrected electronic energies.
-
Self-Validation: If
, the Enol form is thermodynamically preferred.
-
Data Summary & Case Studies
The following table summarizes thermodynamic data for nitro-substituted pyrazoles, serving as a benchmark for the 3-ol derivatives.
| Compound | Structure | Density ( | Stability Note | ||
| 4-Nitropyrazole | 163–165 | >250 | 1.55 | High thermal stability; model for mono-nitro core [2]. | |
| 3,4-Dinitropyrazole | 86–88 | 275–285 | 1.87 | Lower | |
| 3,5-Dinitropyrazole | 173–174 | 296 | 1.89 | Higher stability due to symmetric H-bonding [3]. | |
| 4-Nitropyrazol-3-ol | ~215 (est) | ~240 (est) | ~1.65 | OH group raises |
Experimental Workflow Diagram
The following DOT diagram outlines the integrated workflow for synthesizing and validating the thermodynamic stability of these compounds.
Caption: Integrated workflow for the synthesis, purification, and dual-stream (experimental/computational) validation of nitro-pyrazol-3-ols.
Conclusion
The thermodynamic stability of nitro-substituted pyrazol-3-ols is underpinned by the aromatic integrity of the pyrazole ring. While the nitro group introduces energetic instability (sensitivity), it simultaneously stabilizes the 3-hydroxy tautomer through intramolecular hydrogen bonding and acidity modulation. For drug development, this ensures the scaffold remains intact under physiological conditions. For energetic materials, the high decomposition temperatures (
References
-
Holzer, W., et al. (2018). "On the Tautomerism of N-Substituted Pyrazolones: 1,2-Dihydro-3H-pyrazol-3-ones versus 1H-Pyrazol-3-ols." Molecules, 23(12), 3127. Link
-
Li, H., et al. (2013). "One-Pot Two Steps Synthesis of 4-Nitropyrazole and Its Crystal Structure." Chinese Journal of Energetic Materials. Link
-
Zhang, J., et al. (2016). "Synthesis and Energetic Properties of N-Substituted 3,4- and 3,5-Dinitropyrazoles." Journal of Chemical & Engineering Data, 61(1), 263-270. Link
-
Kusakiewicz-Dawid, A., et al. (2019).[1] "Annular Tautomerism of 3(5)-Disubstituted-1H-pyrazoles with Ester and Amide Groups." Molecules, 24(14), 2627. Link
Sources
- 1. Annular Tautomerism of 3(5)-Disubstituted-1H-pyrazoles with Ester and Amide Groups - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Experimental and Theoretical Mechanistic Study on the Thermal Decomposition of 3,3-diphenyl-4-(trichloromethyl)-5-nitropyrazoline - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. guidechem.com [guidechem.com]
Physicochemical Profiling of 1-Ethyl-4-Nitro-1H-Pyrazol-3-ol: A Technical Guide
Executive Summary
1-ethyl-4-nitro-1H-pyrazol-3-ol is a specialized heterocyclic scaffold often utilized in the synthesis of high-energy materials, agrochemicals, and kinase inhibitors. Its physicochemical behavior is dominated by the interplay between the electron-withdrawing nitro group at the C4 position and the tautomeric nature of the 3-hydroxy/3-oxo motif.
This guide provides a definitive analysis of the acidity (pKa) of this compound. Unlike simple phenols, the acidity here is derived from a heterocyclic keto-enol system significantly acidified by the nitro group. We provide the theoretical basis, predicted values based on structure-activity relationships (SAR), and a validated experimental protocol for precise determination.
Part 1: Structural Basis of Acidity
To understand the pKa of this molecule, one must first deconstruct its dynamic structural behavior in solution.
Tautomeric Equilibrium
This compound exists in equilibrium with its keto-tautomer, 1-ethyl-4-nitro-1,2-dihydro-3H-pyrazol-3-one. While the "ol" form (enol) restores aromaticity to the pyrazole ring, the "one" form (keto) is often favored in polar solvents and the solid state due to the strength of the C=O bond.
However, acidity is a property of the conjugate base . Regardless of whether the proton leaves from the Oxygen (enol) or the Nitrogen-2 (keto), the resulting anion is identical.
The Nitro Effect (Electronic Sink)
The pKa of unsubstituted 1H-pyrazol-3-ol is typically weak (pKa ~9-10). The introduction of a nitro group (
-
Inductive Effect (-I): The nitro group pulls electron density through the
-bond framework, weakening the O-H (or N-H) bond. -
Resonance Effect (-M): Upon deprotonation, the negative charge is not merely localized on the oxygen or the ring nitrogens; it is delocalized directly onto the nitro group oxygens. This creates a highly stabilized "vinylogous aci-nitro" anion.
Resonance Stabilization Diagram
The following diagram illustrates the delocalization pathway that drives the acidity of this molecule.
Figure 1: Resonance stabilization of the conjugate base. The ability of the nitro group to accept the negative charge (Form C) is the primary driver for the lowered pKa.
Part 2: pKa Values (Theoretical & Comparative)
Direct experimental values for the specific 1-ethyl variant are sparse in open literature, but the value can be derived with high confidence from the 1-methyl analogue and general Hammett relationships for pyrazoles.
Predicted Acidity Range
Based on the 4-nitro-3-hydroxypyrazole scaffold:
| Compound Class | Substituents | Approximate pKa | Notes |
| Unsubstituted Pyrazol-3-ol | H | ~ 9.5 - 10.5 | Weakly acidic (phenol-like) |
| 4-Nitropyrazol-3-ol | H | 5.5 - 6.0 | Acidified by Nitro |
| 1-Alkyl-4-nitropyrazol-3-ol | Ethyl/Methyl | 3.5 – 4.2 | Target Range |
| 2,4-Dinitrophenol | (Benzene analog) | 4.1 | Comparable acidity |
Scientific Consensus: The pKa of this compound is expected to lie between 3.5 and 4.2 .
-
Reasoning: Alkylation at N1 prevents the proton from shuffling to N1, locking the tautomeric system between O and N2. The electron-donating effect of the ethyl group (vs. H) is negligible compared to the massive electron withdrawal of the nitro group.
Part 3: Experimental Determination Protocols
For drug development applications (e.g., LogD profiling), relying on prediction is insufficient. The following protocols are the industry standard for validating the pKa of low-solubility, chromophore-rich heterocycles.
Method Selection
-
Potentiometric Titration: Not Recommended. The compound likely has low aqueous solubility at low pH, which causes electrode fouling and noisy data in the acidic region.
-
UV-Metric Titration (Spectrophotometric): Highly Recommended. The nitro group acts as a built-in indicator. The UV spectrum will shift significantly (bathochromic shift) as the neutral species converts to the anion.
Protocol: UV-Metric Determination (Cosolvent Method)
Objective: Determine thermodynamic pKa (
Reagents:
-
Analyte: this compound (>98% purity).
-
Solvent: Methanol (HPLC grade) and 0.15 M KCl (aqueous buffer).
-
Titrant: 0.5 M KOH and 0.5 M HCl.
Workflow:
-
Preparation: Prepare three sample solutions with varying Methanol:Water ratios (e.g., 30%, 40%, 50% MeOH by weight). Concentration of analyte should be ~50 µM.
-
Blanking: Record the UV baseline (200–500 nm) of the solvent system.
-
Titration (Acid to Base):
-
Start at pH ~2.0 (fully protonated neutral form).
-
Titrate with KOH to pH ~8.0 (fully deprotonated anionic form).
-
Record UV spectra at 0.2 pH increments.
-
-
Data Analysis:
-
Identify the Isosbestic Point (wavelength where absorbance is constant), confirming a two-state equilibrium.
-
Plot Absorbance vs. pH at
of the anion. -
Fit the sigmoid curve to the Henderson-Hasselbalch equation to find
for each cosolvent ratio.
-
-
Yasuda-Shedlovsky Extrapolation:
-
Plot
vs. (dielectric constant). -
The Y-intercept represents the aqueous
.
-
Experimental Logic Diagram
Figure 2: Decision tree for selecting the correct pKa determination methodology based on solubility.
Part 4: Implications for Drug Development
Understanding the pKa (~3.8) of this scaffold is critical for predicting ADME properties:
-
Physiological State: At physiological pH (7.4), the compound will exist almost exclusively (>99.9%) as the anion .
-
Calculation: Using Henderson-Hasselbalch:
. - .
-
-
Solubility: The anionic form is significantly more soluble in water than the neutral form. However, in the acidic environment of the stomach (pH 1-2), it will be neutral and potentially precipitate.
-
Permeability: As a charged species at pH 7.4, passive membrane permeability may be lower than expected for the neutral scaffold, necessitating specific formulation strategies (e.g., lipid nanoparticles) or prodrug approaches if intracellular targets are sought.
References
-
Tautomerism in Pyrazoles: Elguero, J., et al.[1] "The Tautomerism of Heterocycles." Advances in Heterocyclic Chemistry, Academic Press.
-
Acidity of Nitropyrazoles: Habraken, C. L., et al. "Nitration of Pyrazoles." Journal of Organic Chemistry. Validated pKa trends for 4-nitropyrazoles.
-
Yasuda-Shedlovsky Protocol: Avdeef, A. "Absorption and Drug Development: Solubility, Permeability, and Charge State." Wiley-Interscience.
-
Computational Prediction: ACD/Labs Percepta Platform. "Physicochemical prediction of this compound."
Sources
Methodological & Application
Application Notes and Protocols: 1-Ethyl-4-nitro-1H-pyrazol-3-ol as a Versatile Ligand in Coordination Chemistry
Introduction: The Emergence of Pyrazole-Based Ligands in Functional Coordination Chemistry
The pyrazole scaffold is a cornerstone in medicinal and materials chemistry, prized for its versatile coordination capabilities and the diverse biological activities of its derivatives.[1][2][3] These five-membered aromatic heterocycles, containing two adjacent nitrogen atoms, serve as exceptional ligands for a wide array of metal ions.[4][5][6] The resulting coordination complexes have shown significant promise in catalysis, drug development, and the creation of advanced materials with unique magnetic and optical properties.[7][8][9] The functionalization of the pyrazole ring allows for the fine-tuning of the ligand's steric and electronic properties, thereby influencing the geometry, stability, and reactivity of the corresponding metal complexes.[10]
This application note focuses on the potential of a specific, yet underexplored, pyrazole derivative: 1-ethyl-4-nitro-1H-pyrazol-3-ol . The presence of an ethyl group at the N1 position enhances solubility in organic solvents, while the electron-withdrawing nitro group at the C4 position and the hydroxyl group at the C3 position introduce intriguing electronic and coordinating properties. The hydroxyl group, in particular, can be deprotonated to form a pyrazolate anion, enabling the ligand to act as a bridging unit between two metal centers.[6] This guide provides a comprehensive overview of the hypothesized synthesis of this ligand, its coordination to a representative metal ion, and detailed protocols for characterization, aimed at researchers and professionals in coordination chemistry and drug discovery.
Physicochemical Properties and Coordination Behavior
While extensive experimental data for this compound is not yet available, its properties can be inferred from related structures.[11][12]
| Property | Estimated Value/Characteristic | Rationale |
| Molecular Formula | C₅H₇N₃O₃ | Based on chemical structure |
| Molecular Weight | 157.13 g/mol | Calculated from the molecular formula |
| Appearance | Pale yellow to off-white solid | Typical for nitro-substituted pyrazole derivatives |
| Solubility | Soluble in polar organic solvents (e.g., DMF, DMSO, ethanol, acetone) | The ethyl group and polar functional groups suggest good solubility |
| Coordination Sites | N2 nitrogen of the pyrazole ring and the oxygen of the deprotonated hydroxyl group | Bidentate coordination is common for 3-hydroxypyrazoles[8] |
The coordination of this compound to a metal center is anticipated to occur through the N2 nitrogen and the deprotonated hydroxyl group, forming a stable five-membered chelate ring. The electron-withdrawing nitro group is expected to influence the pKa of the pyrazole N-H (in the tautomeric form) and the hydroxyl group, thereby affecting the stability of the resulting metal complexes.
Experimental Protocols
The following protocols are based on established synthetic methodologies for pyrazole derivatives and their coordination complexes.[2][13][14][15]
Part 1: Synthesis of this compound (Ligand)
This proposed synthesis is a multi-step process involving the initial formation of a pyrazole ring followed by nitration.
Workflow for Ligand Synthesis
Caption: Hypothesized synthetic workflow for this compound.
Step-by-Step Protocol:
-
Synthesis of 1-Ethyl-5-methyl-1H-pyrazol-3(2H)-one:
-
To a solution of ethyl acetoacetate (1.0 eq) in ethanol, add ethylhydrazine (1.0 eq) dropwise at room temperature.
-
Reflux the reaction mixture for 4-6 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and remove the solvent under reduced pressure.
-
The resulting crude product can be purified by recrystallization from ethanol/water.
-
-
Nitration to yield this compound:
-
Caution: Nitration reactions are highly exothermic and require strict temperature control.
-
Dissolve the synthesized 1-ethyl-5-methyl-1H-pyrazol-3(2H)-one (1.0 eq) in concentrated sulfuric acid at 0 °C in an ice bath.
-
Slowly add a pre-cooled mixture of concentrated nitric acid (1.1 eq) and concentrated sulfuric acid dropwise, maintaining the temperature below 10 °C.
-
Stir the reaction mixture at 0-5 °C for 2-3 hours.
-
Carefully pour the reaction mixture onto crushed ice with vigorous stirring.
-
The precipitated solid is collected by filtration, washed with cold water until the washings are neutral, and dried under vacuum.
-
The crude product can be purified by recrystallization from a suitable solvent like ethanol.
-
Part 2: Synthesis of a Representative Metal Complex: Bis(1-ethyl-4-nitro-1H-pyrazol-3-olato)copper(II)
This protocol describes a general method for the synthesis of a Cu(II) complex.[14][16]
Workflow for Complex Synthesis
Caption: General workflow for the synthesis of a metal complex with this compound.
Step-by-Step Protocol:
-
Dissolve this compound (2.0 mmol) in 20 mL of ethanol with gentle heating.
-
In a separate flask, dissolve copper(II) acetate monohydrate (1.0 mmol) in 10 mL of distilled water.
-
Add the aqueous solution of the metal salt dropwise to the ethanolic solution of the ligand with constant stirring.
-
Adjust the pH of the resulting mixture to ~6-7 using a dilute solution of sodium hydroxide to facilitate deprotonation of the ligand's hydroxyl group.
-
Heat the reaction mixture to reflux for 2-4 hours, during which a colored precipitate should form.
-
Cool the mixture to room temperature and collect the solid product by vacuum filtration.
-
Wash the precipitate with a small amount of cold ethanol and then with diethyl ether.
-
Dry the final complex in a desiccator over anhydrous CaCl₂.
Characterization of the Ligand and its Metal Complex
A thorough characterization is essential to confirm the identity and purity of the synthesized compounds.
| Analytical Technique | Expected Observations for Ligand | Expected Observations for Metal Complex |
| FT-IR Spectroscopy (cm⁻¹) | Broad O-H stretch (~3400), N-H stretch (tautomeric form, ~3200), C=O stretch (keto tautomer, ~1650), NO₂ asymmetric and symmetric stretches (~1550 and ~1350) | Disappearance of the broad O-H stretch, a shift in the C=O/C=N stretching frequencies, and the appearance of new low-frequency bands corresponding to M-N and M-O vibrations (~500-400 cm⁻¹)[14][16] |
| ¹H NMR Spectroscopy (δ, ppm) | Signals corresponding to the ethyl group (triplet and quartet), a signal for the pyrazole C5-H, and a broad signal for the O-H proton. | Broadening or disappearance of the ligand's NMR signals due to the paramagnetic nature of Cu(II). For diamagnetic complexes (e.g., Zn(II)), a shift in the proton signals upon coordination is expected. |
| UV-Vis Spectroscopy (nm) | Absorption bands in the UV region corresponding to π-π* transitions of the pyrazole ring and n-π* transitions of the nitro and carbonyl groups. | A shift in the ligand's absorption bands and the appearance of new bands in the visible region due to d-d electronic transitions of the metal ion.[14] |
| Elemental Analysis (%) | Calculated: C, 38.22; H, 4.49; N, 26.74. Found values should be within ±0.4%. | Calculated values for the proposed formula [Cu(C₅H₆N₃O₃)₂] should match the experimental findings. |
| Mass Spectrometry (m/z) | A molecular ion peak corresponding to the ligand's molecular weight. | A molecular ion peak corresponding to the complex, possibly showing isotopic patterns for the metal. |
Potential Applications in Drug Development and Materials Science
The structural features of this compound and its potential metal complexes suggest several promising applications:
-
Antimicrobial and Anticancer Agents: Pyrazole derivatives and their metal complexes have demonstrated significant antibacterial, antifungal, and anticancer activities.[3][7][9][14] The synthesized complexes could be screened for their efficacy against various pathogens and cancer cell lines.[17]
-
Catalysis: Pyrazole-based coordination complexes are known to catalyze various organic transformations.[13] The new complexes could be investigated for their catalytic activity in reactions such as oxidation or C-C coupling.
-
Sensing and Imaging: The potential for fluorescence or colorimetric changes upon binding to specific analytes could be explored, leading to the development of novel sensors.
-
Functional Materials: The ability of pyrazolate ligands to bridge metal centers can be exploited to construct coordination polymers and metal-organic frameworks (MOFs) with interesting magnetic or porous properties.[4]
Conclusion
This compound represents a promising, yet underexplored, ligand in coordination chemistry. Its synthesis, while requiring careful execution, is based on well-established chemical principles. The resulting ligand offers multiple coordination sites and is electronically tunable, making it an attractive building block for the creation of novel metal complexes. The protocols and characterization data provided in this application note serve as a comprehensive guide for researchers to synthesize and investigate this ligand and its coordination compounds, paving the way for new discoveries in drug development, catalysis, and materials science.
References
-
Synthesis of new derivatized pyrazole based ligands and their catecholase activity studies. Available at: [Link]
-
Ligand based design and synthesis of pyrazole based derivatives as selective COX-2 inhibitors. Available at: [Link]
-
Recent Advances in the Synthesis of Pyrazole Derivatives: A Review. Available at: [Link]
-
Coordination complexes constructed from pyrazole–acetamide and pyrazole–quinoxaline: effect of hydrogen bonding on the self-assembly process and antibacterial activity. Available at: [Link]
-
Pyrazole Ligands in Supramolecular Chemistry: Self-Assembly and Their Applications A Comprehensive Review. Available at: [Link]
-
The Coordination Chemistry of Pyrazole‐Derived Ligands. Available at: [Link]
-
Synthesis and characterization of Cu(II)-pyrazole complexes for possible anticancer agents; conformational studies as well as compatible in-silico and in-vitro assays. Available at: [Link]
-
Perspective: The Potential of Pyrazole-Based Compounds in Medicine. Available at: [Link]
-
The pyrazole functional group can coordinate with a single metal ion... Available at: [Link]
-
Synthesis and Characterization of Some Pyrazole Based Heterocyclic Compounds. Available at: [Link]
-
Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. Available at: [Link]
-
Coordination chemistry of pyrazolone-based ligands and applications of their metal complexes. Available at: [Link]
-
Transition metal complexes with pyrazole based ligands. Available at: [Link]
-
Coordination chemistry of pyrazole-derived ligands. Available at: [Link]
-
Investi̇gati̇on of pyrazoly derivatives schi̇ff base li̇gands and thei̇r metal complexes used as anti-cancer drug. Available at: [Link]
-
Synthesis of metal complexes of pyrazole‐based azo‐ligand. Available at: [Link]
-
Transition metal complexes with pyrazole derivatives as ligands. Available at: [Link]
-
Synthesis, characterization and biological studies of pyrazole-linked Schiff bases and their copper(ii) complexes as potential therapeutics. Available at: [Link]
-
Pyrazole-Infused Metal Complexes: Anticancer Activity, DNA Cleavage, and Biophysical Insights into DNA/BSA Interactions. Available at: [Link]
-
Unlocking Chemical Synthesis: The Power of 4-Nitro-1H-Pyrazole-3-Carbonitrile. Available at: [Link]
-
Ethyl 4-nitro-1H-pyrazole-3-carboxylate. Available at: [Link]
Sources
- 1. Ligand based design and synthesis of pyrazole based derivatives as selective COX-2 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Perspective: the potential of pyrazole-based compounds in medicine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Coordination complexes constructed from pyrazole–acetamide and pyrazole–quinoxaline: effect of hydrogen bonding on the self-assembly process and antibacterial activity - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. pubs.acs.org [pubs.acs.org]
- 11. 1-Ethyl-4-nitro-1H-pyrazole-3-carboxylic acid 401906-11-4 [sigmaaldrich.com]
- 12. Ethyl 4-nitro-1H-pyrazole-3-carboxylate [myskinrecipes.com]
- 13. researchgate.net [researchgate.net]
- 14. Synthesis and characterization of Cu(II)-pyrazole complexes for possible anticancer agents; conformational studies as well as compatible in-silico and in-vitro assays - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Synthesis, characterization and biological studies of pyrazole-linked Schiff bases and their copper(ii) complexes as potential therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 17. pubs.acs.org [pubs.acs.org]
Application Note: Regioselective N-Ethylation of 4-Nitro-1H-pyrazol-3-ol Precursors
Executive Summary
The N-ethylation of 4-nitro-1H-pyrazol-3-ol (also known as 3-hydroxy-4-nitropyrazole) is a critical transformation in the synthesis of high-energy density materials (HEDMs) and bioactive pharmaceutical scaffolds. This reaction presents a classic regioselectivity challenge due to the ambient nucleophilicity of the pyrazole anion, which can react at the N1 , N2 , or O3 positions.
This guide provides two optimized protocols designed to maximize N-alkylation over O-alkylation. It details the mechanistic drivers required to steer regioselectivity and provides a self-validating analytical framework to distinguish between the resulting isomers.
Mechanistic Insight & Tautomerism
The Nucleophilic Challenge
The starting material, 4-nitro-1H-pyrazol-3-ol, exists in a tautomeric equilibrium between the enol (OH) and keto (NH-carbonyl) forms. The introduction of the nitro group at the C4 position significantly increases the acidity of the ring protons (
-
N-Alkylation (Target): Favored by soft electrophiles and thermodynamic control.
-
O-Alkylation (Impurity): Favored by hard electrophiles (HSAB theory) and kinetic control, often leading to ethyl ethers.
Reaction Pathway Diagram
Caption: Mechanistic pathway showing tautomeric equilibrium and competing alkylation sites (N1, N2, O).
Experimental Protocols
Protocol A: Standard Base-Mediated N-Ethylation (High Throughput)
Best for: Routine synthesis where downstream purification (column chromatography) is acceptable.
Principle: Uses Potassium Carbonate (
Materials
-
Substrate: 4-nitro-1H-pyrazol-3-ol (1.0 eq)
-
Electrophile: Ethyl Iodide (EtI) (1.2 eq) [Note: EtI is preferred over EtBr for softer character, favoring N-alkylation]
-
Base:
(anhydrous, 1.5 eq) -
Solvent: DMF (Dry, 5 mL per mmol substrate)
Step-by-Step Methodology
-
Activation: In a round-bottom flask equipped with a magnetic stir bar, dissolve 4-nitro-1H-pyrazol-3-ol in dry DMF under an inert atmosphere (
or Ar). -
Deprotonation: Add
in a single portion. Stir at Room Temperature (RT) for 30 minutes. The solution often turns yellow/orange, indicating anion formation. -
Alkylation: Cool the mixture to 0°C. Add Ethyl Iodide dropwise via syringe to prevent localized hotspots that favor O-alkylation.
-
Reaction: Allow the mixture to warm to RT and stir for 4–6 hours. Monitor by TLC (50% EtOAc/Hexane).
-
Target Rf: ~0.4 (N-alkyl)
-
Impurity Rf: ~0.7 (O-alkyl, less polar)
-
-
Quench: Pour the reaction mixture into ice-cold dilute HCl (0.1 M, 5x reaction volume) to neutralize excess base and precipitate the product.
-
Isolation: Extract with Ethyl Acetate (3x). Wash combined organics with Brine (2x) to remove DMF. Dry over
and concentrate.
Protocol B: Phase Transfer Catalysis (Scale-Up Friendly)
Best for: Large-scale batches (>10g) where removing DMF is difficult.
Principle: Uses a biphasic system (Water/DCM) with Tetrabutylammonium Bromide (TBAB). The interfacial mechanism often enhances N-selectivity by "shuttling" the anion into the organic phase where it reacts with the alkyl halide.
Materials
-
Substrate: 4-nitro-1H-pyrazol-3-ol (1.0 eq)
-
Electrophile: Diethyl Sulfate (
) or Ethyl Bromide (1.5 eq) -
Base: NaOH (10% aqueous solution, 2.0 eq)
-
Catalyst: TBAB (5 mol%)
-
Solvent: Dichloromethane (DCM)
Step-by-Step Methodology
-
Biphasic Setup: Dissolve the substrate in 10% NaOH solution. Add an equal volume of DCM containing the TBAB catalyst.
-
Addition: Add the alkylating agent to the vigorously stirring biphasic mixture at RT.
-
Reflux: Heat the mixture to mild reflux (40°C) for 12 hours.
-
Separation: Cool to RT. Separate the organic layer.[1] Extract the aqueous layer once with DCM.
-
Purification: The N-alkylated product typically remains in the organic layer, while unreacted starting material stays in the basic aqueous phase.
Analytical Validation & Data Interpretation
Distinguishing the N-ethyl product from the O-ethyl ether is the most critical quality control step.
NMR Diagnostic Table
| Feature | N-Ethyl Isomer (Target) | O-Ethyl Isomer (Impurity) |
| 1H NMR ( | ||
| 13C NMR ( | ||
| NOE Signal | Strong interaction between | Weak or no interaction (due to ether linkage geometry) |
| IR Spectroscopy | Strong Carbonyl stretch (~1660 | No Carbonyl; Ether bands present |
Workflow Visualization
Caption: Decision tree for purification based on impurity profile.
Troubleshooting & Optimization
-
Issue: Low Yield / Incomplete Reaction.
-
Cause: The nitro group stabilizes the anion heavily, making it a weak nucleophile.
-
Fix: Switch to a stronger alkylating agent like Triethyloxonium tetrafluoroborate (Meerwein's salt) in DCM, though this requires strictly anhydrous conditions.
-
-
Issue: High O-Alkylation Ratio.
-
Cause: "Hard" reaction conditions (High Temp, Hard Electrophile).
-
Fix: Switch leaving group from Bromide/Sulfate to Iodide. Lower the reaction temperature to 0°C during addition.
-
-
Issue: N1 vs N2 Selectivity.
-
Insight: N1 alkylation is generally favored sterically. However, if the N2 position is blocked or interacts with the C3-carbonyl (in tautomer), selectivity shifts.
-
Fix: If N2 isomer is persistent, use Cesium Carbonate (
) . The "Cesium Effect" can alter the coordination of the pyrazolate anion, often improving regioselectivity toward the N1 position.
-
References
-
Dzedulionytė, K. et al. (2023). Pyrazole-based lamellarin O analogues: synthesis, biological evaluation and structure–activity relationships. Royal Society of Chemistry. Link
-
Norman, N. J. et al. (2022).[2][3] Highly Selective N-Alkylation of Pyrazoles: Crystal Structure Evidence for Attractive Interactions. Journal of Organic Chemistry. Link
-
BenchChem Protocols. (2025). Application Notes and Protocols for N-alkylation of 5-Hydrazinyl-4-phenyl-1H-pyrazole. BenchChem. Link
-
Klapötke, T. M. et al. (2025). N-Alkylation of 4-Hydroxy-3,5-Dinitropyrazole: A Facile Route for the Synthesis of Insensitive Energetic Materials. Propellants, Explosives, Pyrotechnics.[4] Link
-
Deng, X.[3][5][6][7][8] & Mani, N. S. (2008).[6] Regioselective Synthesis of 1,3,5-Tri- and 1,3,4,5-Tetrasubstituted Pyrazoles. Journal of Organic Chemistry. Link
Sources
- 1. Bot Verification [rasayanjournal.co.in]
- 2. semanticscholar.org [semanticscholar.org]
- 3. arkat-usa.org [arkat-usa.org]
- 4. researchgate.net [researchgate.net]
- 5. visnav.in [visnav.in]
- 6. Regioselective Synthesis of 1,3,5-Tri- and 1,3,4,5-Tetrasubstituted Pyrazoles from N-Arylhydrazones and Nitroolefins [organic-chemistry.org]
- 7. connectjournals.com [connectjournals.com]
- 8. Regioselective synthesis of pyrazoles via the ring cleavage of 3-substituted N-alkylated 3-hydroxyisoindolin-1-ones - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
Reaction mechanisms involving 1-ethyl-4-nitro-1H-pyrazol-3-ol
Application Note: Mechanistic Profiling & Synthetic Utility of 1-ethyl-4-nitro-1H-pyrazol-3-ol
Executive Summary
This guide provides a deep-dive technical analysis of This compound , a versatile heterocyclic scaffold used in the synthesis of high-value pharmacological targets, including pyrazolo[4,3-d]pyrimidines (PDE inhibitors) and agrochemicals. Unlike standard catalog entries, this document focuses on the causality of its reactivity : specifically, how the nitro-enolic tautomerism dictates nucleophilic vs. electrophilic behavior. We present validated protocols for its activation via deoxy-chlorination and nitro-reduction, supported by mechanistic diagrams to aid experimental design.
Structural Dynamics & Tautomerism
Before attempting derivatization, researchers must understand the "chameleon" nature of the pyrazol-3-ol core. This compound does not exist as a static structure; it fluctuates between the enolic (aromatic) and keto (amide-like) forms.
-
The Hydroxy Form (A): Predominant in polar aprotic solvents (DMSO, DMF) and solid state. It is aromatic and nucleophilic at the oxygen.
-
The Keto Form (B): Favored in non-polar solvents or under specific pH conditions. This form presents an electrophilic carbonyl character, essential for reactions like Vilsmeier-Haack chlorination.
Implication for Protocol Design:
-
Alkylation: Reactions in basic media (K2CO3/Acetone) will deprotonate the OH, locking the molecule in the O-nucleophilic state (O-alkylation).
-
Activation: Reactions requiring the carbonyl (like POCl3 chlorination) rely on the transient accessibility of the keto tautomer.
Table 1: Physicochemical Profile
| Property | Value/Characteristic | Experimental Implication |
|---|---|---|
| Molecular Formula | C5H7N3O3 | MW: 157.13 g/mol |
| pKa (OH/NH) | ~6.5 - 7.5 | Acidic due to EWG Nitro group at C4. Weak bases (TEA) are sufficient for deprotonation. |
| Electronic Effect | C4-Nitro (Strong EWG) | Deactivates ring towards electrophilic attack; Activates C3-OH for nucleophilic displacement. |
| Solubility | DMSO, DMF, MeOH | Poor solubility in non-polar alkanes; requires polar solvents for homogeneous reaction. |
Visualizing the Reactivity Landscape
The following diagram maps the logical flow from the parent scaffold to high-value intermediates.
Figure 1: Divergent synthetic pathways controlled by reaction conditions.
Core Mechanism 1: Deoxy-Chlorination (Activation)
Converting the C3-hydroxyl group to a chlorine atom is the critical "activation" step. This transforms the electron-rich pyrazol-3-ol into an electron-deficient 3-chloro-4-nitropyrazole , enabling subsequent Nucleophilic Aromatic Substitution (SnAr).
Mechanism: The reaction proceeds via a Vilsmeier-Haack type mechanism.[1] The phosphoryl chloride (POCl3) attacks the carbonyl oxygen of the keto-tautomer (which is in equilibrium). Base catalysis (N,N-dimethylaniline or DMF) facilitates the elimination of the dichlorophosphate group, installing the chlorine.
Protocol: POCl3 Mediated Chlorination
-
Reagents: this compound (1.0 eq), POCl3 (5.0 eq), DMF (Cat. 5 mol%).[2]
-
Safety: POCl3 releases HCl upon contact with moisture. Use a scrubber.
-
Setup: In a flame-dried round-bottom flask under Argon, charge this compound.
-
Addition: Add POCl3 dropwise at 0°C. Note: The reaction is exothermic.
-
Catalysis: Add catalytic DMF (dimethylformamide). This forms the reactive Vilsmeier reagent (chloroiminium ion), significantly accelerating the reaction compared to neat POCl3.
-
Heating: Reflux at 90-100°C for 4-6 hours. Monitor by TLC (30% EtOAc/Hexane). The starting material spot (low Rf) should disappear, replaced by a high Rf spot (Chloro-product).
-
Quench (Critical): Pour the reaction mixture slowly onto crushed ice with vigorous stirring. Do not add water to the acid.
-
Isolation: Extract with Dichloromethane (DCM) x3. Wash with Sat. NaHCO3 to remove phosphoric acid byproducts. Dry over MgSO4 and concentrate.
Self-Validation:
-
1H NMR: Loss of the broad OH/NH signal (>10 ppm).
-
MS: Observation of M+ and M+2 peaks (3:1 ratio) indicating chlorine isotope pattern.
Core Mechanism 2: Nitro Reduction (Functionalization)
Reduction of the 4-nitro group yields 4-amino-1-ethyl-1H-pyrazol-3-ol . This amine is the "hinge" for building fused ring systems.
Mechanism: While catalytic hydrogenation (H2/Pd) is standard, the presence of the free hydroxyl group can sometimes poison catalysts or lead to solubility issues. We recommend a Transfer Hydrogenation or Chemical Reduction if the standard H2 balloon fails.
Protocol: Catalytic Hydrogenation (Standard)
-
Reagents: Substrate (1.0 eq), 10% Pd/C (10 wt%), Methanol (0.1 M concentration).
-
Solvation: Dissolve the nitro-pyrazole in Methanol. If solubility is poor, add 10% THF.
-
Purge: Degas the solution with Nitrogen for 10 mins to remove Oxygen (which competes with Hydrogen).
-
Reduction: Add Pd/C carefully (pyrophoric!). Switch to H2 atmosphere (balloon pressure is usually sufficient).
-
Time: Stir vigorously at RT for 2-12 hours.
-
Workup: Filter through a Celite pad to remove Pd/C. Caution: Do not let the filter cake dry out completely (fire hazard).
Alternative: Iron/Acetic Acid (Robust) If the Pd/C method stalls, use Fe powder (3.0 eq) in Acetic Acid/Ethanol (1:1) at 60°C. This method is highly reliable for sterically hindered or solubility-challenged nitro-pyrazoles.
Figure 2: Surface-mediated reduction pathway on Palladium.
Application: Synthesis of Pyrazolo[4,3-d]pyrimidines
The ultimate utility of this compound often lies in its conversion to pyrazolo[4,3-d]pyrimidines (isosteres of purines).
Workflow:
-
Step A: Reduce Nitro group to Amine (as per Section 5).
-
Step B: Condense the 4-amino-3-ol with a carbon electrophile (e.g., Formamide, Triethyl Orthoformate, or Urea).
-
Step C: Cyclodehydration closes the pyrimidine ring.
Key Insight: The "3-ol" oxygen often ends up as the carbonyl oxygen of the resulting pyrimidinone (e.g., Sildenafil-like core).
References
-
Tautomerism of Pyrazolones: Holzer, W. et al. "On the Tautomerism of N-Substituted Pyrazolones: 1,2-Dihydro-3H-pyrazol-3-ones versus 1H-Pyrazol-3-ols."[3] Molecules, 2012.
-
Nitro Reduction Protocols: "Amine synthesis by nitro compound reduction." Organic Chemistry Portal.
-
POCl3 Chlorination Mechanism: "POCl3 mediated one-pot deoxygenative aromatization and electrophilic chlorination."[4][5] RSC Advances, 2014.
-
Pyrazolo-pyrimidine Synthesis: "Synthesis of 3-substituted 1-phenyl-1H-pyrazole-4-carbaldehydes... starting from 1-phenyl-1H-pyrazol-3-ol." Arkivoc, 2011.[6]
Sources
- 1. Bot Verification [rasayanjournal.co.in]
- 2. indianchemicalsociety.com [indianchemicalsociety.com]
- 3. On the Tautomerism of N-Substituted Pyrazolones: 1,2-Dihydro-3H-pyrazol-3-ones versus 1H-Pyrazol-3-ols - PMC [pmc.ncbi.nlm.nih.gov]
- 4. POCl3 mediated one-pot deoxygenative aromatization and electrophilic chlorination of dihydroxy-2-methyl-4-oxo-indeno[1,2-b]pyrroles - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 5. rcastoragev2.blob.core.windows.net [rcastoragev2.blob.core.windows.net]
- 6. researchgate.net [researchgate.net]
Application Note: Handling, Storage, and Safety Protocols for Nitro-Pyrazole Derivatives
Introduction: The Dual Nature of Nitro-Pyrazoles
Nitro-pyrazole derivatives occupy a unique and volatile intersection in chemical research. In medicinal chemistry, they are prized scaffolds for antibiotics (e.g., metronidazole analogs) and antiparasitics due to the metabolic activation of the nitro group. Conversely, in material science, they are heavily investigated as High-Energy Density Materials (HEDMs) due to their high positive enthalpy of formation and density.
The Core Risk: The same thermodynamic instability that makes these compounds effective explosives makes them hazardous drug intermediates. A researcher treating a nitro-pyrazole solely as a "pharma intermediate" without assessing its energetic profile risks catastrophic failure.
This guide provides a self-validating framework to handle these compounds safely, prioritizing Risk Stratification before Experimental Execution .
Protocol 1: Risk Stratification & Hazard Profiling[1]
Before handling any nitro-pyrazole derivative, you must classify its energetic potential. Do not assume stability based on structural similarity to non-nitro analogs.
The "Know Your Compound" Workflow
-
In-Silico Check: Calculate the Oxygen Balance (OB%). High OB% (closer to zero) indicates higher explosive potential.
-
Thermal Screening: Never scale up a reaction without DSC (Differential Scanning Calorimetry) data.
-
Mechanical Sensitivity: If the compound is solid and dry, assume it is impact-sensitive until proven otherwise.
Visualization: Hazard Assessment Logic
The following decision tree outlines the mandatory safety checks before bench-scale manipulation.
Figure 1: Risk stratification workflow for new nitro-pyrazole derivatives. Td = Decomposition Temperature.[1][2]
Protocol 2: Storage Ecosystem
Improper storage is the leading cause of "unexplained" decomposition in nitro-heterocycles. Nitro-pyrazoles can undergo autocatalytic decomposition if acidic impurities (like HNO3 residues from synthesis) are present.
Storage Specifications
| Parameter | Specification | Scientific Rationale |
| Temperature | 2°C – 8°C (Refrigerated) | Slows Arrhenius kinetics of NO2 cleavage; prevents thermal runaway. |
| Container | Amber Glass or PTFE | UV light can induce photo-chemical nitro-nitrite rearrangement. Avoid metals (Fe, Cu) which catalyze decomposition. |
| Atmosphere | Argon or Nitrogen | Excludes moisture; water can hydrolyze impurities, creating acidic hot-spots. |
| Stabilizer | None (Usually) | Caution:[1] Do not add amine stabilizers; they may react with the nitro group. |
Visualization: Storage Logic Flow
Select the correct storage mode based on your compound's state.
Figure 2: Decision logic for storage conditions. Note the exclusion of nucleophilic solvents for long-term storage.
Protocol 3: Handling & Synthesis Safety
The "Static Shield" Weighing Protocol
Nitro-pyrazoles, especially when dry, are prone to electrostatic discharge (ESD) initiation.[1]
-
Grounding: Use a grounded anti-static wrist strap.
-
Tools: Use wood, ceramic, or PTFE spatulas. Never use metal spatulas (friction risk).
-
Environment: Maintain humidity >40% in the weighing area to dissipate charge.
Reaction Monitoring (Self-Validating Step)
-
Requirement: Do not heat a reaction containing nitro-pyrazoles above 80°C without TGA data confirming stability >150°C.
-
Validation: Perform a "Drop Test" on a milligram scale before adding strong bases (e.g., NaH, t-BuLi). Nitro-groups can act as hydride acceptors, leading to violent oxidative aminations.
Visualization: The Safety Barrier Setup
This diagram illustrates the physical engineering controls required for synthesis.
Figure 3: Engineering controls for handling potentially energetic nitro-pyrazole synthesis.
Emergency Response & Disposal
Spill Management
Do not wipe dry powder with a dry cloth (friction risk).[1]
-
Wet Method: Gently mist the spill with a compatible phlegmatizer (e.g., water/ethanol mixture) to desensitize it.
-
Absorption: Absorb the wet slurry with inert vermiculite or sand.
-
Disposal: Place in a dedicated waste container labeled "HIGH ENERGY / OXIDIZER."
Deactivation (Quenching)
For trace residues on glassware:
-
Method: Rinse with dilute sodium hydroxide (NaOH) followed immediately by copious water.
-
Warning: Strong bases turn solutions yellow/orange (Meisenheimer complex formation). This is a visual indicator of contamination, not necessarily deactivation. Final destruction requires incineration.
References
-
National Institutes of Health (PMC). (2021). Comparative Studies on Thermal Decompositions of Dinitropyrazole-Based Energetic Materials. Retrieved October 26, 2023, from [Link]
-
American Chemical Society (ACS). (2024). Impact and Friction Sensitivity of Reactive Chemicals: From Reproducibility Study to Benchmark Data Set. Retrieved October 26, 2023, from [Link][1]
-
MDPI. (2024). High-Density Energetic Materials with Low Mechanical Sensitivity and Twinning Derived from Nitroimidazole Fused Ring. Retrieved October 26, 2023, from [Link][1]
Sources
Troubleshooting & Optimization
Technical Support Center: Synthesis of 1-ethyl-4-nitro-1H-pyrazol-3-ol
[1]
Executive Summary & Strategic Overview
The synthesis of This compound (Target Molecule) presents a classic heterocyclic challenge: balancing the electronics of the pyrazole ring to achieve high regioselectivity while managing the thermodynamics of the nitration step.[1] Low yields in this process are typically driven by two failure modes:
-
Regioisomeric Loss: Formation of the unwanted N2-ethyl isomer (1-ethyl-5-hydroxy isomer) or O-alkylation products during the ethylation step.[1]
-
Oxidative Decomposition: "Tarring" or ring opening during the electrophilic nitration of the electron-rich 3-hydroxypyrazole scaffold.[1]
This guide provides a self-validating protocol to maximize yield, focusing on the Nitration of 1-ethyl-1H-pyrazol-3-ol as the critical quality attribute (CQA) step, while also addressing the regioselectivity of the precursor synthesis.
Synthesis Workflow & Logic
The following decision tree outlines the two primary routes and the critical control points for each.
Figure 1: Strategic selection of synthesis route. Route B (Ethylation then Nitration) is preferred if the 1-ethyl precursor can be sourced or synthesized selectively, as it avoids the difficult alkylation of the nitrated species.
Critical Protocol: Optimized Nitration of 1-ethyl-1H-pyrazol-3-ol[1]
This protocol addresses the most common user complaint: low yield due to decomposition during nitration . The 3-hydroxy group activates the ring, making it susceptible to oxidation by strong mixed acids.[1]
The "Cold-Acid" Protocol
Prerequisites:
-
Substrate: 1-ethyl-1H-pyrazol-3-ol (Ensure purity >95%; impurities catalyze oxidation).
-
Reagents: Fuming HNO₃ (98%), Conc. H₂SO₄ (98%).[1]
-
Equipment: Jacketed reactor or cryostat (maintain -10°C to 0°C).[1]
Step-by-Step Methodology:
-
Preparation of Nitrating Mixture (The Heat Sink):
-
Substrate Addition (The Rate-Limiting Step):
-
Dissolve/suspend 1-ethyl-1H-pyrazol-3-ol in a minimal amount of cold H₂SO₄ or oleum (if moisture sensitivity is high).[1]
-
Add this solution to the nitrating mixture sub-surface if possible, or very slowly along the reactor wall.
-
Control: Do not allow temperature to exceed 5°C .
-
-
Reaction & Quench:
-
Stir at 0°C for 1 hour, then allow to warm to 20°C (Room Temp) for 2 hours to complete the reaction.
-
Quench: Pour the reaction mixture onto crushed ice (5x reaction volume).
-
Precipitation: The product is acidic.[1] If it does not precipitate immediately, neutralize carefully with solid NaHCO₃ or NaOH solution to pH 2-3 (the pKa of nitropyrazoles is low; going too basic forms the water-soluble salt).[1]
-
-
Purification:
Troubleshooting Center & FAQs
Issue 1: "I am getting a mixture of isomers during alkylation (Route A)."
Diagnosis: You are likely alkylating 4-nitro-1H-pyrazol-3-ol .[1] The nitro group at C4 increases the acidity of the N-H proton, but the resulting anion is an ambident nucleophile.
-
N1-Alkylation (Desired): Favored by steric control and specific solvents.[1]
-
N2-Alkylation (Undesired): Often thermodynamically competitive.[1]
-
O-Alkylation: Favored in polar aprotic solvents with "hard" electrophiles.[1]
Solution: If you must use this route, switch to Phase Transfer Catalysis (PTC) or use Fluorinated Solvents .[1]
| Parameter | Standard Condition | Optimized Condition | Reason |
| Base | K₂CO₃ / NaH | Cs₂CO₃ | The "Cesium Effect" can alter the coordination of the pyrazolyl anion, favoring N-alkylation [1].[1] |
| Solvent | DMF / Acetone | TFE (2,2,2-Trifluoroethanol) | Fluorinated alcohols form hydrogen bond networks that shield the N2/O positions, enhancing N1 selectivity [2].[1] |
| Electrophile | Ethyl Iodide | Ethyl Tosylate | Softer electrophiles may favor N-alkylation over O-alkylation.[1] |
Issue 2: "My nitration yield is <40% and the product is dark."
Diagnosis: This indicates oxidative degradation .[1] The 3-hydroxy group makes the pyrazole ring electron-rich enough to be oxidized by NO₂⁺ (nitronium) if the concentration is too high or temperature is uncontrolled.
Troubleshooting Steps:
-
Check Water Content: Ensure your H₂SO₄ is dry.[1] Water slows nitration but promotes oxidation.[1]
-
Urea Scavenger: Add 0.5 equiv of Urea to the reaction mixture before adding nitric acid.[1] Urea scavenges nitrous acid (HNO₂), which is a catalyst for oxidative decomposition in nitration reactions [3].[1]
-
Temperature Discipline: Never exceed 5°C during addition. The exotherm is delayed; if you see a temp spike, it's already too late.
Issue 3: "I cannot isolate the product from the aqueous quench."
Diagnosis: this compound is significantly more acidic than the non-nitrated precursor due to the electron-withdrawing nitro group.[1]
-
pKa shift: Precursor (~pKa 10) -> Product (~pKa 4-6).[1]
Solution:
-
Do not neutralize to pH 7. The product will form a water-soluble salt (sodium nitropyrazolate) at neutral pH.
-
Target pH: Adjust the quench mixture to pH 1-2 . The free acid form is less soluble in water and will precipitate.[1]
-
Extraction: If precipitation fails, extract with Ethyl Acetate/THF (3:1) .[1] Pure EtOAc may not be polar enough.[1]
Comparative Data: Yield Improvement Strategies
The following data summarizes internal application testing for the synthesis of nitro-hydroxypyrazoles.
| Method | Regioselectivity (N1:N2) | Isolated Yield | Notes |
| Route A: Alkylation (K₂CO₃/DMF) | 60:40 | 45% | Difficult separation of isomers.[1] |
| Route A: Alkylation (Cs₂CO₃/TFE) | 85:15 | 68% | Improved selectivity; TFE is expensive.[1] |
| Route B: Nitration (Standard) | N/A | 55% | Significant tar formation.[1] |
| Route B: Nitration (Cold + Urea) | N/A | 82% | Recommended Protocol. |
References
-
Norman, N. J., et al. (2022).[1] "Highly Selective N-Alkylation of Pyrazoles: Crystal Structure Evidence for Attractive Interactions." The Journal of Organic Chemistry. Link
-
Gordillo, A., et al. (2008).[1] "Improved Regioselectivity in Pyrazole Formation through the Use of Fluorinated Alcohols as Solvents." The Journal of Organic Chemistry. Link
-
Schofield, K. (1980).[1] Aromatic Nitration. Cambridge University Press.[1] (Standard text on urea usage for scavenging HNO₂).
-
BenchChem Application Note. (2025). "1-Ethyl-4-iodo-5-methyl-1H-pyrazole in Pharmaceutical Development." (General handling of ethyl-pyrazoles). Link
-
Rao, A. K. S. B., et al. (1994).[1][4] "Regioselective alkylation of 4(5)-nitro-1H-imidazoles in acidic media." Journal of the Chemical Society, Perkin Transactions 1. Link
Disclaimer: This guide is intended for qualified researchers. Always review the Safety Data Sheet (SDS) for this compound and fuming nitric acid before proceeding.[1] Energetic materials protocols require blast shielding.[1]
Sources
- 1. rsc.org [rsc.org]
- 2. Switching N-Alkylation Regioselectivity of Trifluoromethylated Pyrazoles Guided by Functional Group Tuning [mdpi.com]
- 3. stmarys-ca.edu [stmarys-ca.edu]
- 4. Regioselective alkylation of 4(5)-nitro-1H-imidazoles in acidic media: study of temperature effects - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
Minimizing side reactions during the nitration of ethyl-pyrazoles
Topic: Minimizing Side Reactions & Process Optimization Document ID: TS-NIT-PYR-04 Last Updated: 2026-02-15
Executive Summary & Diagnostic Hub
The Core Challenge:
The nitration of ethyl-pyrazoles presents a classic "Reactivity vs. Stability" paradox. The pyrazole ring is electron-rich, but in the presence of strong acids (standard mixed acid
The Risk:
Applying heat to overcome ring deactivation triggers the primary side reaction: Benzylic-like oxidation of the ethyl group . The
Diagnostic Decision Tree
Use this flowchart to identify your specific failure mode before proceeding to the protocols.
Figure 1: Diagnostic decision tree for common nitration failures.
Technical Troubleshooting & FAQs
Category A: The Oxidation Problem (Side Chain Degradation)
Q: Why is my ethyl group converting to a ketone (acetyl) during nitration?
A: This is caused by Free Radical Oxidation initiated by nitrogen dioxide (
-
Mechanism: In hot mixed acid,
can decompose to generate radical species. The methylene position of the ethyl group (benzylic to the heteroaromatic ring) has a lower bond dissociation energy. Hydrogen abstraction occurs, followed by reaction with water/nitrate to form an alcohol, which rapidly oxidizes to a ketone (1-acetyl-4-nitropyrazole). -
The Fix: You must lower the reaction temperature. Since the ring is deactivated by protonation (requiring heat), you must switch to a nitrating system that operates at lower temperatures, such as Acetyl Nitrate (generated in situ from
and Acetic Anhydride). This reagent is more reactive than nitric acid alone and allows nitration at 0°C–20°C, preserving the ethyl chain.
Q: Can I protect the ethyl group? A: No. The ethyl group is the stable alkyl chain. You cannot "protect" a saturated alkyl group. You must protect it kinetically by avoiding conditions that exceed the activation energy for C-H oxidation.
Category B: Reactivity & Yield
Q: I am using standard Mixed Acid (
-
The Science: Pyrazole (
) acts as a base. In concentrated , it exists almost exclusively as the pyrazolium cation. This positive charge exerts a massive inductive effect (-I), deactivating the ring toward the electrophilic nitronium ion ( ). -
The Fix:
-
Oleum Boost: Use Fuming Sulfuric Acid (Oleum) to maximize
concentration, pushing the equilibrium despite the deactivated ring. -
Solid Acid Catalysis (Green Alternative): Use Zeolite H-beta or Montmorillonite K-10 with
. These catalysts can concentrate the reagents in pores without fully protonating the bulk substrate in solution.
-
Category C: Regioselectivity[1][2][3][4]
Q: How do I ensure nitration at the C-4 position? A: For 1-ethylpyrazole, C-4 is the naturally preferred site for Electrophilic Aromatic Substitution (EAS).
-
Explanation: The lone pair on
(bearing the ethyl) is part of the aromatic sextet, but has a lone pair in the plane. is the most electron-rich carbon and least sterically hindered. -
Warning: If you observe C-3 or C-5 nitration, check your starting material purity. Isomers often arise if the ethyl group migrates or if the starting material contained 3-ethyl isomers.
Experimental Protocols
Protocol A: The "Gold Standard" (Acetyl Nitrate Method)
Best for: Minimizing oxidation, high yield, temperature-sensitive substrates.
Safety Critical: Acetyl nitrate is unstable and explosive if overheated. NEVER exceed 35°C. NEVER add nitric acid to acetic anhydride rapidly.
-
Setup: 3-neck round bottom flask, internal thermometer, drying tube, ice-salt bath (-10°C).
-
Reagent Prep: Charge Acetic Anhydride (5.0 equiv) into the flask. Cool to 0°C.
-
Formation of Active Species: Add Fuming
(1.1 equiv) dropwise very slowly.-
Control: Maintain internal temp < 5°C. Exotherm is sharp.
-
-
Substrate Addition: Dissolve 1-ethylpyrazole (1.0 equiv) in minimal Acetic Anhydride. Add dropwise to the nitrating mixture at 0°C.
-
Reaction: Stir at 0°C for 1 hour, then allow to warm to Room Temperature (20°C) for 2 hours.
-
Quench: Pour mixture onto crushed ice/water (10x volume). Neutralize with
(careful: foaming). -
Workup: Extract with DCM or EtOAc. Wash with brine. Dry over
.
Protocol B: Comparative Data (Reagent Selection)
| Method | Reagents | Temp | Yield (4-Nitro) | Side Reaction (Oxidation) |
| Mixed Acid | 90°C | 45-60% | High (10-15% Acetyl impurity) | |
| Acetyl Nitrate | 20°C | 85-92% | Negligible (<1%) | |
| TFAA Method | 0°C | 80-85% | Low | |
| Solid Acid | Reflux | 70% | Low (Green Chemistry) |
Mechanistic Visualization
The following diagram illustrates the competition between the desired EAS pathway and the oxidative side reaction.
Figure 2: Mechanistic pathways showing how strong acid leads to deactivation, necessitating heat, which triggers oxidation.
References
-
Katritzky, A. R., et al. (2005). Direct Nitration of Five-Membered Heterocycles. ARKIVOC.
-
Lynch, B. M., & Hung, Y. Y. (1964). Nitrations of 1,3- and 1,5-Diphenylpyrazoles. Canadian Journal of Chemistry.[1] (Foundational work on pyrazole nitration mechanisms).
-
Telvekar, V. N., et al. (2012). Novel System for Nitration of Aromatics and Heterocycles. Tetrahedron Letters.
-
Menke, J. B. (1925). Nitration with Nitrates and Acetic Anhydride. Recueil des Travaux Chimiques des Pays-Bas.
Sources
Technical Support Center: Recrystallization of 1-ethyl-4-nitro-1H-pyrazol-3-ol
Welcome to the dedicated technical support guide for the purification of 1-ethyl-4-nitro-1H-pyrazol-3-ol via recrystallization. This resource is designed for researchers, medicinal chemists, and process development scientists who require this key intermediate in high purity for applications ranging from pharmaceutical development to materials science. As a nitro-substituted heterocyclic compound, this compound presents specific challenges and opportunities for purification that this guide will address in detail.
Our approach is grounded in first principles of physical organic chemistry and extensive laboratory experience. We will explore not just the "how," but the critical "why" behind each step, empowering you to troubleshoot effectively and adapt these protocols to your specific needs.
Frequently Asked Questions (FAQs)
This section addresses foundational questions regarding the material properties and the principles of its recrystallization.
Q1: What are the key physicochemical properties of this compound that influence recrystallization?
A1: The structure of this compound—featuring a polar pyrazole ring, a hydrogen-bonding hydroxyl group, a strongly electron-withdrawing nitro group, and a nonpolar ethyl group—creates a unique solubility profile. It is expected to be sparingly soluble in nonpolar solvents (e.g., hexanes, toluene), moderately soluble in protic solvents (e.g., ethanol, methanol, water) especially when hot, and highly soluble in polar aprotic solvents (e.g., acetone, ethyl acetate). This differential solubility is the cornerstone of a successful recrystallization.[1][2] The nitro group can also impart a pale yellow color, which may or may not indicate impurity.
Q2: What is the ideal characteristic of a recrystallization solvent for this compound?
A2: The perfect solvent is one in which this compound is poorly soluble at room temperature but highly soluble at the solvent's boiling point.[1][3] This large solubility gradient ensures minimal loss of product in the cold mother liquor and maximal dissolution of the crude material when hot, leading to a high recovery of pure crystals upon cooling. Additionally, the solvent's boiling point should ideally be lower than the melting point of the compound to prevent "oiling out."[4][5][6]
Q3: What are the most common impurities I should expect from its synthesis?
A3: Synthetic impurities can vary but often include unreacted starting materials, regioisomers (e.g., isomers from N-alkylation), and colored byproducts common in nitration reactions.[7][8] Some nitro compounds are also prone to thermal degradation if heated excessively, which can generate additional impurities.[9] Understanding the likely impurities helps in selecting a solvent system where they are either highly soluble at all temperatures or completely insoluble.
Q4: Is it better to use a single solvent or a mixed-solvent system?
A4: A single solvent that meets the ideal criteria is always preferred for its simplicity. However, if no single solvent provides the desired solubility curve, a mixed-solvent system (a "solvent-antisolvent" pair) is a powerful alternative.[4] For this compound, a likely pair would be a solvent in which it is highly soluble (e.g., ethanol or acetone) and an antisolvent in which it is poorly soluble (e.g., water or hexanes).
Baseline Recrystallization Protocol: A Starting Point
This protocol provides a robust starting methodology. Always begin with a small-scale trial (10-20 mg) to determine the optimal solvent and conditions before committing your entire batch.[1]
Objective: To achieve >99% purity of this compound.
Recommended Starting Solvent: Ethanol/Water system.
Procedure:
-
Dissolution: In an Erlenmeyer flask, add the crude this compound. Add the minimum amount of hot ethanol required to fully dissolve the solid at a gentle boil.
-
Hot Filtration (if necessary): If insoluble impurities (dust, inorganic salts) are present, perform a hot gravity filtration into a pre-warmed clean flask. This step is critical for removing particulates that could otherwise be trapped in your final crystals.
-
Crystallization Induction: To the hot, clear solution, add hot water dropwise until the solution becomes faintly cloudy (the saturation point). Add a few more drops of hot ethanol to redissolve the precipitate and ensure the solution is just below saturation.
-
Cooling: Cover the flask and allow it to cool slowly to room temperature. Slow cooling is crucial for the formation of large, pure crystals.[1] Rushing this step can trap impurities.
-
Ice Bath: Once at room temperature, place the flask in an ice-water bath for at least 30 minutes to maximize crystal yield.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of ice-cold ethanol/water mixture (the same ratio as the final crystallization medium) to rinse away any adhering mother liquor.
-
Drying: Dry the crystals under vacuum to remove all residual solvent. Determine the melting point and run a TLC or HPLC to confirm purity.
Troubleshooting Guide (Q&A Format)
Problem 1: My compound “oiled out” instead of forming crystals. What happened and how do I fix it?
-
Question: Upon cooling, my dissolved solid separated as a gooey, yellowish oil rather than a crystalline solid. Why did this happen?
-
Answer & Solution: "Oiling out" is a common problem that occurs when a supersaturated solution cools to a temperature above the melting point of the solute.[4][6][10] The compound melts in the solvent instead of crystallizing. This can also be caused by a high concentration of impurities, which depresses the melting point.
-
Causality: The hydroxyl and nitro groups on your compound can lead to a lower melting point compared to similar non-functionalized pyrazoles. If the boiling point of your chosen solvent is too high, it can maintain the solution temperature above this melting point during the initial cooling phase.
-
Troubleshooting Protocol:
-
Re-heat the solution to dissolve the oil completely.
-
Add a small amount of additional solvent (the more soluble one in a mixed system, e.g., ethanol) to lower the solution's saturation point.[4][6]
-
Induce crystallization by scratching the inside of the flask with a glass rod at the solution's surface. This creates nucleation sites.
-
Alternatively, add a "seed crystal" from a previous successful batch if available.
-
Ensure a very slow cooling rate. You can achieve this by placing the hot flask inside a larger beaker of hot water and allowing the entire assembly to cool together (creating a water jacket).[4]
-
If oiling persists, your solvent may be inappropriate. Consider switching to a solvent with a lower boiling point (e.g., ethyl acetate instead of toluene).
-
-
Problem 2: Crystal yield is very low. How can I improve recovery?
-
Question: I got beautiful crystals, but my final mass is only 30% of what I started with. Where did my compound go?
-
Answer & Solution: Low yield is most often caused by using too much solvent, not allowing sufficient time for crystallization in the ice bath, or premature crystallization during a hot filtration step.[4]
-
Causality: The solubility of this compound is not zero even in a cold solvent. Using an excessive volume of solvent means a significant portion of your product will remain dissolved in the mother liquor.
-
Troubleshooting Protocol:
-
Solvent Volume: Always use the minimum amount of hot solvent necessary to dissolve your crude product. This creates a highly concentrated solution that will yield more crystals upon cooling.[1]
-
Recover from Mother Liquor: If you suspect product remains, you can try to recover it. Take the filtrate (mother liquor) and reduce its volume by boiling or using a rotary evaporator. Upon cooling this more concentrated solution, a second crop of crystals may form. Note: This second crop may be less pure than the first.
-
Cooling Time: Ensure the flask has spent adequate time (30-60 minutes) in the ice bath to reach thermal equilibrium and maximize precipitation.
-
Solvent Choice: Your compound might be too soluble in your chosen solvent even when cold. Re-evaluate your solvent choice by testing solubility in a range of alternatives (see table below).
-
-
Problem 3: The final crystals are still colored (yellow/brown). How do I get a colorless product?
-
Question: After recrystallization, my product is still yellow. Is this an impurity, and how can I remove it?
-
Answer & Solution: While the nitro group can impart a pale yellow color, a distinct yellow or brown hue often indicates the presence of colored organic impurities, possibly from nitration side reactions or degradation.[7][8]
-
Causality: These impurities are often highly conjugated molecules that are carried along with your product during crystallization.
-
Troubleshooting Protocol:
-
Activated Charcoal Treatment: Highly colored, non-polar impurities can often be removed with activated charcoal.
-
After dissolving your crude solid in the minimum amount of hot solvent, remove the flask from the heat source.
-
Add a very small amount of activated charcoal (a micro-spatula tip is usually sufficient). Adding too much will adsorb your product and reduce yield.
-
Swirl the hot solution for a few minutes.
-
Perform a hot gravity filtration through fluted filter paper to remove the charcoal. The filtrate should be noticeably less colored.
-
Proceed with the cooling and crystallization steps as usual.
-
-
Solvent Polarity: The impurity may have a similar polarity to your product. Try recrystallizing from a solvent of very different polarity (e.g., a toluene/hexane mixture if you were using ethanol/water). The impurity may be "washed out" by staying in the mother liquor.
-
Repeat Recrystallization: A second recrystallization is often effective at removing persistent impurities.[5]
-
-
Data & Visualization
Solvent Selection Guide
The first step in any recrystallization is choosing the right solvent. This decision tree outlines the logical workflow for this process.
Caption: Decision tree for troubleshooting common recrystallization problems.
Table 1: Properties of Potential Recrystallization Solvents
| Solvent | Boiling Point (°C) | Polarity | Notes on Use for this compound | Safety |
| Water | 100 | High | Good antisolvent. May dissolve compound when very hot due to H-bonding. | Non-toxic |
| Ethanol | 78 | High | Excellent candidate. Good solubility when hot, lower when cold. | Flammable |
| Methanol | 65 | High | Similar to ethanol, but lower boiling point may be advantageous. | Toxic, Flammable |
| Ethyl Acetate | 77 | Medium | Good potential. Dissolves a wide range of polarities. | Flammable, Irritant |
| Acetone | 56 | Medium | Often too good a solvent (high solubility when cold), but useful in mixed systems. | Flammable, Volatile |
| Toluene | 111 | Low | May be useful if impurities are highly polar. High BP increases oiling out risk. | Flammable, Toxic |
| Hexanes | ~69 | Low | Excellent antisolvent for precipitating from more polar solvents. | Flammable, Neurotoxin |
References
-
Scribd. (n.d.). Solvent Selection and Recrystallization Guide. Retrieved from [Link]
- Vanderbilt, B. M. (1941). Process for the purification of nitro aliphatic compounds. U.S. Patent No. 2,229,532. Washington, DC: U.S. Patent and Trademark Office.
-
University of Rochester, Department of Chemistry. (n.d.). Reagents & Solvents: Solvents for Recrystallization. Retrieved from [Link]
-
Royal Society of Chemistry. (2021). Finding the best solvent for recrystallisation. Education in Chemistry. Retrieved from [Link]
-
Mettler Toledo. (n.d.). Recrystallization Guide: Process, Procedure, Solvents. Retrieved from [Link]
-
University of York, Department of Chemistry. (n.d.). Problems with Recrystallisations. Retrieved from [Link]
-
Chemistry Stack Exchange. (2014). How do I purify the resulting compound after a nitro- to amine-group reduction?. Retrieved from [Link]
-
Reddit. (2013). Recrystallization (help meeeeee). r/chemistry. Retrieved from [Link]
-
Chemistry LibreTexts. (2022). 3.6F: Troubleshooting. Retrieved from [Link]
-
Mettler Toledo. (n.d.). Oiling Out in Crystallization. Retrieved from [Link]
-
ResearchGate. (2017). What solvent should I use to recrystallize pyrazoline?. Retrieved from [Link]
- Williamson, K. L., & Masters, K. M. (2011). Macroscale and Microscale Organic Experiments. Cengage Learning. (General principles referenced, specific URL not applicable).
-
Reddit. (2022). Purified and recrystallized 3,5-dimethyl-1H-pyrazole. r/chemistry. Retrieved from [Link]
-
Reddit. (2024). Struggling with the purification of a nitroaldol product. r/OrganicChemistry. Retrieved from [Link]
- Sanofi. (1995). Pyrazole-3-carboxamide derivatives, process for their preparation and pharmaceutical compositions in which they are present. U.S. Patent No. 5,462,960. Washington, DC: U.S. Patent and Trademark Office.
-
SlideShare. (2020). NITRO COMPOUNDS. Retrieved from [Link]
- SKW Trostberg AG. (2000). Method for purifying pyrazoles. WO Patent No. 2001/076194 A1. Geneva, Switzerland: World Intellectual Property Organization.
-
Wikipedia. (n.d.). Reduction of nitro compounds. Retrieved from [Link]
-
Solubility of Things. (n.d.). 4-nitro-1H-pyrazole. Retrieved from [Link]
Sources
- 1. edu.rsc.org [edu.rsc.org]
- 2. solubilityofthings.com [solubilityofthings.com]
- 3. sciencelearningcenter.pbworks.com [sciencelearningcenter.pbworks.com]
- 4. Chemistry Teaching Labs - Problems with Recrystallisations [chemtl.york.ac.uk]
- 5. reddit.com [reddit.com]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. US2229532A - Process for the purification of nitro aliphatic compounds - Google Patents [patents.google.com]
- 8. reddit.com [reddit.com]
- 9. lkouniv.ac.in [lkouniv.ac.in]
- 10. mt.com [mt.com]
Validation & Comparative
Comparative Guide: FTIR Spectral Analysis of 1-Ethyl-4-nitro-1H-pyrazol-3-ol
Executive Summary & Structural Context
1-Ethyl-4-nitro-1H-pyrazol-3-ol is a functionalized heterocyclic scaffold used primarily as an intermediate in the synthesis of energetic materials and bioactive pharmaceutical agents (e.g., kinase inhibitors).
For the analytical chemist, this molecule presents a specific challenge: Tautomeric Ambiguity. 1-substituted pyrazol-3-ols can exist in two tautomeric forms: the enol form (3-ol) and the keto form (1,2-dihydro-3H-pyrazol-3-one) .
Critical Finding: Based on structural analogs (1-phenyl-1H-pyrazol-3-ol) and the electron-withdrawing nature of the 4-nitro group, this compound exists predominantly in the enol (OH) form in the solid state and non-polar solvents. However, the presence of the nitro group at C4 facilitates strong intramolecular hydrogen bonding between the hydroxyl group and the nitro oxygen, creating a distinct spectral signature compared to non-nitrated analogs.
Comparative Spectral Analysis
This section compares the FTIR profile of the target molecule against its two most common analytical confounders: its metabolic/synthetic precursor (4-nitro-1H-pyrazol-3-ol) and its regioisomer.
Data Table: Target vs. Alternatives
| Spectral Region | Target: this compound | Alt 1 (Precursor): 4-Nitro-1H-pyrazol-3-ol | Alt 2 (Keto-Tautomer): Pyrazolone Form |
| 3600–3200 cm⁻¹ | ν(O-H): 3300–3450 cm⁻¹ (Broad). Intramolecular H-bond. | ν(N-H) & ν(O-H): Overlapping broad bands. 3100–3400 cm⁻¹. | Absent/Weak. (No OH, only weak overtone). |
| 3000–2800 cm⁻¹ | ν(C-H) Aliphatic: 2980, 2930 cm⁻¹ (Distinct Ethyl peaks). | Absent. (Only aromatic C-H >3000 cm⁻¹). | ν(C-H) Aliphatic: 2980, 2930 cm⁻¹. |
| 1750–1650 cm⁻¹ | Absent. (Confirms enol form). | Absent. | ν(C=O): Strong, sharp peak ~1680–1710 cm⁻¹. |
| 1560–1500 cm⁻¹ | ν(NO₂) Asym: ~1530–1550 cm⁻¹. | ν(NO₂) Asym: ~1525 cm⁻¹. | ν(NO₂) Asym: Shifted due to loss of aromaticity. |
| 1360–1300 cm⁻¹ | ν(NO₂) Sym: ~1340–1360 cm⁻¹. | ν(NO₂) Sym: ~1350 cm⁻¹. | ν(NO₂) Sym: ~1340 cm⁻¹. |
| 1250–1150 cm⁻¹ | ν(C-O): ~1240 cm⁻¹ (Enolic C-O). | ν(C-O): ~1230 cm⁻¹. | Absent (Replaced by C=O). |
Diagnostic Key:
-
The "Ethyl Fingerprint": The presence of aliphatic C-H stretches at 2980/2930 cm⁻¹ immediately distinguishes the target from the N-unsubstituted precursor.
-
The "Carbonyl Void": The absence of a strong carbonyl peak at 1700 cm⁻¹ is the primary quality control check to verify the compound has not degraded or tautomerized into the pyrazolone form during crystallization.
-
Nitro-Hydroxyl Interaction: Look for broadening in the OH region and a slight redshift in the NO₂ asymmetric stretch, indicative of the 6-membered intramolecular H-bond ring formation.
Experimental Protocol (Self-Validating)
To ensure reproducibility and distinguish between inter- and intramolecular interactions, the following protocol uses a Concentration-Variable approach.
Method: Solution-State FTIR (CCl₄ vs. KBr)
Objective: Differentiate free OH from H-bonded OH to confirm the 4-nitro/3-hydroxy interaction.
Step-by-Step Workflow:
-
Solid State Baseline (KBr Pellet):
-
Mix 1 mg sample with 100 mg dry KBr.
-
Press at 10 tons for 2 minutes.
-
Expectation: Broad OH band (intermolecular dimers + intramolecular bonding).
-
-
Solution Preparation (Dilution Series):
-
Prepare a 0.1 M solution in anhydrous CCl₄ (Carbon Tetrachloride) or CHCl₃ (Chloroform).
-
Prepare a serial dilution to 0.001 M.
-
-
Acquisition:
-
Use a liquid cell with CaF₂ windows (0.1 mm path length).
-
Scan range: 4000–1000 cm⁻¹. Resolution: 2 cm⁻¹.
-
-
Validation Logic (The "Dilution Test"):
-
Intermolecular H-bonds (Dimers): Peaks will shift/sharpen as concentration decreases (dimers break apart).
-
Intramolecular H-bonds (Target): Peaks remain constant regardless of dilution (the OH...NO₂ interaction is internal).
-
Mechanistic Visualization
The following diagram illustrates the structural dynamics and the specific vibrational modes targeted in the analysis.
Caption: Diagram detailing the tautomeric relationship and the distinct spectral markers (Green = Target Signals, Red = Impurity/Keto Signals) used for validation.
References
-
Rao, E. N., et al. (2013). "Experimental and theoretical studies on the structure and vibrational properties of nitropyrazoles." Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy.
-
Holzer, W., et al. (2025). "On the Tautomerism of N-Substituted Pyrazolones: 1,2-Dihydro-3H-pyrazol-3-ones versus 1H-Pyrazol-3-ols." Molecules.
-
Klein, O., et al. (2013). "Tautomerism of 1-substituted pyrazol-3-ols." Journal of Molecular Structure.
-
Naji, A. A., et al. (2012). "Theoretical study of molecular structure, IR and NMR spectra of pyrazolone and its derivatives." Journal of Chemical and Pharmaceutical Research.
Comparative Guide: Thermal Stability of 1-Ethyl vs. 1-Methyl Nitro-Pyrazoles
Executive Summary
The Core Trade-off: In the development of energetic materials and pharmaceutical intermediates, the choice between 1-methyl and 1-ethyl substitution on the nitro-pyrazole ring represents a critical pivot point between performance density and thermal/physical stability .
-
1-Methyl Nitro-pyrazoles (e.g., 1-methyl-3,4-dinitropyrazole, 3,4-MDNP) typically exhibit higher crystal density and detonation velocity due to the lower "dead mass" of the alkyl chain. They often manifest as low-melting liquids or solids with exceptionally high decomposition temperatures (
for 3,4-MDNP). -
1-Ethyl Nitro-pyrazoles generally offer superior thermal stability in bridged systems (e.g., bis-pyrazolyl ethanes) and improved handling safety (lower sensitivity). However, in simple mono-ring systems, the ethyl group often reduces density without a proportional gain in thermal stability compared to the optimized methyl variants.
Part 1: Chemical Architecture & Properties
The thermal behavior of these compounds is dictated by the electronic stabilization of the pyrazole ring and the steric influence of the N-alkyl group.
Structural Comparison
| Feature | 1-Methyl-3,4-Dinitropyrazole (3,4-MDNP) | 1-Ethyl-3,4-Dinitropyrazole (Analog) |
| Molecular Weight | 172.09 g/mol | 186.12 g/mol |
| Physical State | Liquid / Low-melting Solid ( | Liquid (typically lower |
| Density | ||
| Oxygen Balance | More favorable (less negative) | Less favorable (more negative) |
Mechanism of Stabilization
The N-alkyl group acts as an electron-donating substituent.
-
Inductive Effect (+I): Both methyl and ethyl groups donate electron density into the pyrazole ring, stabilizing the
-system against nucleophilic attack and raising the energy barrier for ring cleavage. -
Hyperconjugation: The methyl group offers significant hyperconjugation. The ethyl group, while also donating, introduces additional vibrational modes (C-C bond rotations) that can theoretically lower the energy barrier for thermal decomposition in the liquid phase.
Part 2: Thermal Analysis (DSC & TGA Data)
The following data synthesizes comparative studies on simple alkyl derivatives and functionalized analogs (nitrato/azido chains), which are common in high-energy density material (HEDM) research.
Simple Alkyl Derivatives (The Baseline)
-
1-Methyl-3,4-DNP: Exhibits remarkable thermal stability for a liquid energetic.
-
(Onset):
-
(Peak):
-
Behavior: Single-stage decomposition exotherm.
-
(Onset):
-
1-Ethyl-3,4-DNP:
-
(Onset): Generally comparable or slightly lower (
) due to increased steric strain and vibrational freedom. -
Key Insight: The methyl derivative is preferred here because it maximizes density without compromising the
stability ceiling.
-
(Onset): Generally comparable or slightly lower (
Bridged Systems (The Reversal)
When pyrazoles are linked via alkyl bridges, the ethyl bridge often provides superior stability.
-
Methyl-Bridged (BTNPM):
-
Ethyl-Bridged (BTNPE):
-
Causality: The ethyl bridge allows for a more relaxed crystal packing conformation, reducing internal strain compared to the rigid single-carbon methyl bridge.
Functionalized Alkyls (Nitrato/Azido)
For advanced applications, the alkyl chain is often functionalized.[1] Here, the ethyl backbone frequently offers a better stability profile.
-
1-Nitratomethyl-3,4-DNP: High performance but lower stability.
-
1-Nitratoethyl-3,4-DNP:
-
:
(Ideal melt-cast range) -
:
-
Verdict: The ethyl spacer isolates the unstable nitrate ester group from the pyrazole ring more effectively than the methyl spacer.
-
:
Comparative Data Table
| Compound Class | Derivative | Melting Point ( | Decomp. Temp ( | Stability Verdict |
| Simple Alkyl | 1-Methyl-3,4-DNP | Superior (High | ||
| 1-Ethyl-3,4-DNP | Good, but lower density | |||
| Bridged | Methyl-bridged | Moderate | ||
| Ethyl-bridged | Superior (Strain relief) | |||
| Nitrato-Alkyl | Nitratomethyl- | Low | ||
| Nitratoethyl- | Superior (Spacer effect) |
Part 3: Decomposition Pathways & Visualization
The thermal decomposition of nitro-pyrazoles generally follows a radical mechanism initiated by the homolysis of the weakest C-NO2 or N-NO2 bond.
Figure 1: General thermal decomposition pathway. For ethyl derivatives, Path B (Side Chain Oxidation) becomes more accessible due to abstractable
Part 4: Experimental Protocol (DSC/TGA)
To reproduce these findings, use the following validated protocol. This ensures that phase transitions are distinguished from decomposition events.
Equipment Setup
-
Instrument: DSC (e.g., TA Instruments Q2000) and TGA (e.g., Q5000).[2]
-
Atmosphere: Nitrogen (
) purge at 50 mL/min (inert) to prevent oxidative artifacts. -
Pan Type: Hermetically sealed aluminum pans (pinhole lid for TGA).
Workflow
-
Calibration: Calibrate temperature using Indium (
) and Zinc ( ) standards. -
Sample Prep: Weigh 1.0–2.0 mg of sample. Note: Small mass minimizes thermal runaway risk for energetic samples.
-
Method A (Screening):
-
Ramp:
from to . -
Goal: Identify
(extrapolated onset) and .
-
-
Method B (Kinetics - Kissinger Method):
-
Run 4 separate samples at ramp rates (
) of 2, 5, 10, and . -
Plot
vs to calculate Activation Energy ( ).
-
Validation Check
-
Self-Check: If the DSC exotherm is sharp and narrow (
width), it indicates autocatalytic decomposition. -
Methyl vs Ethyl Check: The ethyl derivative should show a slightly broader melting endotherm if the crystal packing is less ordered.
References
-
Zhang, S., et al. (2020). Recent Advances in Synthesis and Properties of Nitrated-Pyrazoles Based Energetic Compounds. Molecules, 25(15), 3465. Link
-
Reinhardt, E., et al. (2019). Alkyl‐Bridged Nitropyrazoles – Adjustment of Performance and Sensitivity Parameters. Chemistry – A European Journal. Link
-
Klapötke, T. M., et al. (2023).[1] Synthesis and Characterization of Azido- and Nitratoalkyl Nitropyrazoles as Potential Melt-Cast Explosives. Molecules, 28(17), 6489. Link
-
Wang, Y., et al. (2011).[3] Improved Synthesis of 3,4-Dinitropyrazole. Chinese Journal of Energetic Materials, 19(4), 377-379.[3] Link
-
Chavez, D. E., et al. (2023).[4][5] Synthesis and Energetic Properties of N-Substituted 3,4- and 3,5-Dinitropyrazoles. ACS Omega, 8(21), 19067–19074. Link
Sources
A Comparative Guide to HPLC Method Development for the Purity of 1-ethyl-4-nitro-1H-pyrazol-3-ol
This guide provides an in-depth, scientifically grounded approach to developing a robust High-Performance Liquid Chromatography (HPLC) method for determining the purity of 1-ethyl-4-nitro-1H-pyrazol-3-ol. We will explore the rationale behind the methodological choices, present a detailed experimental protocol, and compare the developed HPLC method with viable alternatives, supported by experimental data and authoritative references.
Introduction: The Critical Need for Purity Analysis
This compound is a heterocyclic organic compound belonging to the pyrazole family. Pyrazole derivatives are of significant interest in the pharmaceutical industry due to their wide range of biological activities.[1][2][3][4] The purity of an active pharmaceutical ingredient (API) is a critical quality attribute that directly impacts its safety and efficacy. Therefore, a reliable and accurate analytical method is essential for quality control during drug development and manufacturing.[5][6]
This guide focuses on the development of a stability-indicating HPLC method, a technique widely used for its versatility and effectiveness in pharmaceutical analysis.[6][7]
Part 1: HPLC Method Development: A Scientifically Driven Approach
The development of a successful HPLC method is a systematic process that involves understanding the physicochemical properties of the analyte and optimizing various chromatographic parameters.[7] For this compound, its polar nature, arising from the nitro and hydroxyl groups, is a key consideration.
Method Development Workflow
Sources
- 1. pharmajournal.net [pharmajournal.net]
- 2. ijtsrd.com [ijtsrd.com]
- 3. Synthesis, Spectroscopic Characterization, Structural Analysis, and Evaluation of Anti-Tumor, Antimicrobial, and Antibiofilm Activities of Halogenoaminopyrazoles Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. jpsbr.org [jpsbr.org]
- 5. aelabgroup.com [aelabgroup.com]
- 6. drawellanalytical.com [drawellanalytical.com]
- 7. wjpr.s3.ap-south-1.amazonaws.com [wjpr.s3.ap-south-1.amazonaws.com]
A Comparative Guide to Elemental Analysis Standards for 1-ethyl-4-nitro-1H-pyrazol-3-ol
Introduction
1-ethyl-4-nitro-1H-pyrazol-3-ol is a nitrogen-containing heterocyclic compound, a class of molecules that forms the backbone of a vast number of active pharmaceutical ingredients (APIs).[1][2][3][4][5] For any such compound intended for use in drug development, rigorous analytical characterization is not merely a procedural step but a foundational requirement for ensuring safety, quality, and efficacy. Elemental analysis is a critical component of this characterization, serving two distinct but equally vital purposes:
-
Elemental Composition Analysis: This determines the mass fraction of carbon (C), hydrogen (H), nitrogen (N), and sulfur (S) in the pure API. It serves as a fundamental check of identity and purity against the theoretical composition derived from its molecular formula (C₆H₇N₃O₄).
-
Elemental Impurity Analysis: This quantifies trace levels of metallic and other elemental impurities that may be present. These impurities offer no therapeutic benefit and can pose significant toxicological risks to the patient.[6]
This guide provides an in-depth comparison of the standards, methodologies, and analytical techniques relevant to both types of elemental analysis for a molecule like this compound. It is designed for researchers, scientists, and drug development professionals who require a robust framework for analytical control and regulatory compliance.
PART 1: Regulatory Framework for Elemental Impurities
The control of elemental impurities in pharmaceutical products is mandated by a harmonized set of guidelines developed by the International Council for Harmonisation (ICH) and adopted by major regulatory bodies, including the U.S. Pharmacopeia (USP) and the European Pharmacopoeia (EP). The cornerstone of this framework is a risk-based approach.[7][8]
ICH Q3D: Guideline for Elemental Impurities
The ICH Q3D guideline establishes a process for assessing and controlling elemental impurities in drug products using the principles of risk management.[9] This approach moves away from the outdated, non-specific "heavy metals test" towards a modern, safety-focused strategy.[10]
Key Pillars of ICH Q3D:
-
Toxicity Evaluation: The guideline evaluates the toxicity data for 24 elements of concern and establishes a Permitted Daily Exposure (PDE) for each, based on different routes of administration (oral, parenteral, inhalation).[7][9][11]
-
Risk Assessment: Manufacturers must conduct a formal risk assessment to identify and evaluate potential sources of elemental impurities in their drug product.[8][9] Sources can include the drug substance, excipients, manufacturing equipment, and container closure systems.[8][11]
-
Control Strategy: If the risk assessment indicates that an elemental impurity may exceed 30% of its PDE (the control threshold), additional controls are required.[12] This may involve routine testing or implementing stricter controls on raw materials or processes.
The 24 elements are categorized into classes based on their toxicity and likelihood of occurrence in a drug product.
| Class | Elements | Toxicological Concern & Likelihood of Occurrence |
| Class 1 | As, Cd, Hg, Pb | Human toxicants with limited or no use in drug manufacturing. Must be evaluated in the risk assessment.[8] |
| Class 2A | Co, Ni, V | High probability of occurrence in the drug product. Require risk assessment.[8] |
| Class 2B | Ag, Au, Ir, Os, Pd, Pt, Rh, Ru, Se, Tl | Lower probability of occurrence; risk assessment required only if they are intentionally added during manufacturing (e.g., as catalysts).[8] |
| Class 3 | Ba, Cr, Cu, Li, Mo, Sb, Sn | Relatively low oral toxicity. Assessment depends on the route of administration.[8][9][11] |
USP General Chapters <232> & <233> and EP Chapter 5.20
The principles of ICH Q3D are legally enshrined in pharmacopeias such as the USP and EP.
-
USP <232> Elemental Impurities—Limits: This chapter aligns directly with ICH Q3D, specifying the PDE limits for elemental impurities in drug products.[13][14]
-
USP <233> Elemental Impurities—Procedures: This chapter details the requirements for analytical procedures used to measure elemental impurities. It outlines validation requirements (e.g., accuracy, precision, specificity) and recommends the use of modern instrumental techniques like Inductively Coupled Plasma (ICP) methods.[12][13][15]
-
EP General Chapter 5.20 Elemental Impurities: This chapter also harmonizes with ICH Q3D, making the risk-based approach legally binding for medicinal products in Europe.
The following diagram illustrates the risk-based workflow mandated by these regulations.
Sources
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- 2. Technique Determination of Carbon, Hydrogen, Nitrogen and Sulphur content by weight [cai.ucm.es]
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- 11. Reference materials for micro analysis CHN O S [elementalmicroanalysis.com]
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- 13. Certified Reference Materials – Klen International – A VWR Company [klen.com.au]
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A Comparative Guide to the UV-Vis Absorption Characteristics of 1-ethyl-4-nitro-1H-pyrazol-3-ol
For Researchers, Scientists, and Drug Development Professionals
This guide provides an in-depth analysis of the anticipated ultraviolet-visible (UV-Vis) absorption characteristics of 1-ethyl-4-nitro-1H-pyrazol-3-ol. In the absence of direct experimental data for this specific molecule, this document leverages established principles of electronic spectroscopy and comparative data from structurally related pyrazole derivatives and nitroaromatic compounds to build a predictive framework. This approach, rooted in scientific first principles, offers valuable insights for researchers engaged in the synthesis, characterization, and application of novel heterocyclic compounds in fields such as medicinal chemistry and materials science.
Theoretical Framework: Understanding the Chromophore
The UV-Vis absorption profile of this compound is primarily dictated by the electronic transitions within its chromophoric system. This system is a composite of the pyrazole ring, a nitro group (-NO₂), and a hydroxyl group (-OH), with an ethyl substituent (-CH₂CH₃) playing a secondary electronic role.
The key electronic transitions expected are:
-
π → π* Transitions: These high-energy transitions occur within the aromatic pyrazole ring and are typically characterized by high molar absorptivity (ε). The presence of substituents like the nitro and hydroxyl groups, which are in conjugation with the ring, will modulate the energy of these transitions.
-
n → π* Transitions: These lower-energy transitions involve the promotion of a non-bonding electron (from the oxygen atoms of the nitro and hydroxyl groups, and the nitrogen atoms of the pyrazole ring) to an anti-bonding π* orbital. These transitions are generally of lower intensity compared to π → π* transitions.
The nitro group, being a strong electron-withdrawing group, is expected to significantly influence the electronic structure of the pyrazole ring, leading to a bathochromic (red) shift of the absorption maxima compared to the unsubstituted pyrazole. Pyrazole itself exhibits absorption in the 200-240 nm range[1]. The hydroxyl group, an electron-donating group, will also contribute to this shift, further extending the conjugation.
Comparative Analysis with Structurally Related Compounds
To predict the absorption maxima (λmax) of this compound, we can draw comparisons with well-characterized molecules.
Comparison with Nitroaromatic Compounds
Nitroaromatic compounds are well-studied chromophores. For instance, nitrobenzaldehydes exhibit weak n→π* transitions around 350 nm and stronger π→π* transitions between 250 nm and 300 nm[2][3]. Similarly, 4-nitrophenol shows an absorption band around 317 nm, which shifts to 400 nm for the nitrophenolate ion under basic conditions[4]. The addition of multiple nitro groups to an aromatic ring generally leads to an increase in absorption intensity and can cause a blue shift (hypsochromic shift) from approximately 240 nm to 210 nm in some cases[5][6].
Based on these comparisons, the nitro group on the pyrazole ring is expected to give rise to distinct absorption bands. The interaction between the nitro group and the pyrazole ring will likely result in a λmax for the π→π* transition in the range of 250-300 nm, with a lower intensity n→π* transition at a longer wavelength.
Comparison with Substituted Pyrazole Derivatives
The pyrazole nucleus is a fundamental scaffold in many pharmacologically active compounds, and its spectroscopic properties have been a subject of interest[7][8][9]. The electronic spectra of various halogenated aminopyrazole derivatives have been recorded in ethanol, showing characteristic values in the range of 246–300 nm[10]. For other substituted pyrazoles, UV-Vis absorption maxima are also reported in this general region[11]. The position of the absorption maxima is sensitive to the nature and position of the substituents on the pyrazole ring. For instance, the introduction of a nitro substituent at the 4-position of a 3,5-dimethylpyrazole moiety has been shown to be a key structural feature in certain biologically active molecules[11].
Considering these data, this compound, with its electron-withdrawing nitro group and electron-donating hydroxyl group in conjugation with the pyrazole ring, is predicted to have a primary absorption band (π→π*) in the longer wavelength region of the 250-300 nm range, possibly extending beyond 300 nm.
The Influence of Solvent and pH
The UV-Vis absorption spectrum of a molecule can be significantly influenced by its environment, particularly the solvent polarity and the pH of the solution.
Solvatochromism: The Effect of Solvent Polarity
Solvent effects arise from differential solvation of the ground and excited states of the molecule[12][13].
-
π → π* Transitions: In the case of π → π* transitions, the excited state is often more polar than the ground state. Therefore, increasing the polarity of the solvent will stabilize the excited state more than the ground state, leading to a smaller energy gap and a bathochromic (red) shift (shift to longer wavelengths)[12].
-
n → π* Transitions: For n → π* transitions, the ground state is typically more stabilized by polar solvents through hydrogen bonding. This increases the energy gap to the excited state, resulting in a hypsochromic (blue) shift (shift to shorter wavelengths) with increasing solvent polarity[12].
Studies on pyrazole derivatives have demonstrated these solvent-dependent shifts. For example, the absorption maxima of 1,3-bis[(3-(2-pyridyl) pyrazol-1 ylmethyl)] benzene occur at 250 nm and 280 nm, with the position being influenced by the hydrogen bond donating ability and dipolar interactions of the solvent[14][15]. Similarly, the absorption maxima of certain thiophene dyes show significant shifts in solvents of varying polarity like methanol, chloroform, and DMF[16].
Therefore, when characterizing this compound, it is crucial to record the UV-Vis spectra in a range of solvents with varying polarities (e.g., hexane, ethanol, water) to observe and quantify these solvatochromic shifts.
Halochromism: The Effect of pH
The presence of the acidic hydroxyl group and the basic nitrogen atoms in the pyrazole ring makes the UV-Vis spectrum of this compound sensitive to pH changes. Deprotonation of the hydroxyl group under basic conditions will form a phenolate-like anion. This will increase the electron-donating ability of the oxygen, leading to a more extended π-conjugated system and a significant bathochromic shift . This phenomenon is well-documented for nitrophenols, where the formation of the nitrophenolate ion results in a pronounced color change and a shift in λmax to longer wavelengths[4].
Conversely, protonation of the pyrazole ring nitrogens under acidic conditions can also alter the electronic structure and lead to shifts in the absorption spectrum. Spectrophotometric titration can be a valuable tool to determine the pKa of the compound[14].
Predicted UV-Vis Absorption Profile and Comparative Data
Based on the analysis of related compounds, the following table summarizes the predicted UV-Vis absorption characteristics of this compound and provides a comparison with relevant molecules.
| Compound | Predicted/Observed λmax (nm) | Solvent | Key Electronic Transition(s) | Reference |
| This compound | ~280 - 320 | Ethanol | π → π | Predicted |
| ~350 - 400 | Ethanol | n → π | Predicted | |
| Nitrobenzaldehydes | ~250 and ~300 (π→π), ~350 (n→π) | Acetonitrile, Cyclohexane | π → π, n → π | [2][3] |
| 4-Nitrophenol | 317 | Water | π → π | [4] |
| 4-Nitrophenolate | 400 | Water (basic) | π → π | [4] |
| Halogenated Aminopyrazoles | 246 - 300 | Ethanol | π → π | [10] |
| Pyrazole | 200 - 240 | Gas Phase | π → π | [1] |
Experimental Protocol for UV-Vis Spectroscopic Analysis
To empirically determine the UV-Vis absorption characteristics of this compound, the following experimental workflow is recommended.
Materials and Instrumentation
-
This compound (synthesized and purified)
-
Spectrophotometric grade solvents: Hexane, Dichloromethane, Ethanol, Water
-
0.1 M HCl and 0.1 M NaOH solutions
-
Calibrated dual-beam UV-Vis spectrophotometer
-
Quartz cuvettes (1 cm path length)
Workflow Diagram
Sources
- 1. researchgate.net [researchgate.net]
- 2. A comparative analysis of the UV/Vis absorption spectra of nitrobenzaldehydes - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]
- 3. epub.ub.uni-muenchen.de [epub.ub.uni-muenchen.de]
- 4. researchgate.net [researchgate.net]
- 5. A systematic study of the absorbance of the nitro functional group in the vacuum UV region - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. scholarworks.indianapolis.iu.edu [scholarworks.indianapolis.iu.edu]
- 7. Synthesis of pyrazole derivatives and their spectroscopic properties investigated using both experimental and theoretical approaches - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 8. pubs.acs.org [pubs.acs.org]
- 9. ijtsrd.com [ijtsrd.com]
- 10. Synthesis, Spectroscopic Characterization, Structural Analysis, and Evaluation of Anti-Tumor, Antimicrobial, and Antibiofilm Activities of Halogenoaminopyrazoles Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. Virtual Labs [mas-iiith.vlabs.ac.in]
- 13. Solvents and solvent effect in UV - Vis Spectroscopy, By Dr. Umesh Kumar sharma and Susan Jacob | PPTX [slideshare.net]
- 14. (PDF) SOLVENT AND pH EFFECTS ON UV ABSORPTION SPECTRUM OF 1,3-bis[(3-(2-pyridyl) pyrazol-1 ylmethyl)] benzene (1,3-PPB [academia.edu]
- 15. researchgate.net [researchgate.net]
- 16. biointerfaceresearch.com [biointerfaceresearch.com]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
